Technical Documentation Center

1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride
  • CAS: 1523618-03-2

Core Science & Biosynthesis

Foundational

Structural Pharmacology and Mechanistic Utility of 1-[(1r,3r)-3-Fluorocyclobutyl]methanamine Hydrochloride in Targeted Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (CAS: 1523618-03-2) Introduction: The "Escape from Flatland" In moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (CAS: 1523618-03-2)

Introduction: The "Escape from Flatland"

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has been linked to poor clinical attrition rates due to sub-optimal physicochemical properties, such as low solubility and off-target toxicity. The paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3)—often termed the "escape from flatland"—has elevated the importance of saturated, conformationally restricted carbocycles.

Among these, the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine motif has emerged as a privileged pharmacophore and versatile building block. Rather than acting as a standalone therapeutic agent, this compound functions as a critical structural module integrated into active pharmaceutical ingredients (APIs). By strategically embedding this moiety into larger scaffolds (such as METTL3 or kinase inhibitors), medicinal chemists can precisely modulate a drug's mechanism of action (MoA) at the target binding site while simultaneously optimizing its pharmacokinetic (PK) profile.

Physicochemical Mechanism of Action

The "mechanism of action" of the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine building block is fundamentally structural and physicochemical. When incorporated into an API, it exerts its effects through three distinct mechanisms:

Conformational Preorganization

The cyclobutane ring is a strained, four-membered carbocycle that restricts the conformational freedom of the attached methanamine group. The specific (1r,3r) stereochemistry dictates a trans configuration. This geometry forces the amine and the fluorine atom into a pseudo-equatorial/axial relationship that minimizes steric clashes while projecting the amine into the optimal vector for hydrogen bonding within a target's active site (e.g., the hinge region of a kinase).

pKa Modulation and Permeability

Aliphatic primary amines typically possess a pKa of ~10.5, meaning they are >99.9% ionized at physiological pH (7.4), which can hinder passive membrane diffusion. The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect) across the cyclobutane sigma framework. This effectively lowers the pKa of the amine by approximately 0.8 to 1.0 units. The resulting increase in the un-ionized fraction at pH 7.4 significantly enhances cellular permeability without sacrificing the basicity required for target engagement[1].

Metabolic Shielding

Cycloalkanes are highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. By substituting a hydrogen atom with a fluorine atom at the metabolically vulnerable 3-position, the C-F bond (which is significantly stronger than a C-H bond) acts as a metabolic shield, blocking oxidative degradation and prolonging the drug's half-life [2].

Quantitative Pharmacokinetic Profiling

The table below summarizes the theoretical physicochemical shifts achieved by integrating the 3-fluorocyclobutyl motif compared to its non-fluorinated and di-fluorinated analogs.

PropertyCyclobutylmethanamine(1r,3r)-3-Fluorocyclobutylmethanamine3,3-Difluorocyclobutylmethanamine
Calculated pKa ~10.4~9.6~9.1
LogP (Lipophilicity) 0.851.151.42
Fraction Un-ionized (pH 7.4) < 0.1%~0.6%~2.0%
Metabolic Stability (Cl_int) High Clearance (Oxidation)Low/Moderate ClearanceLow Clearance
Conformational Rigidity LowModerate (Vector-directed)High (Highly Rigid)

Target Engagement Mechanisms

When 1-[(1r,3r)-3-fluorocyclobutyl]methanamine is synthesized into an API, it actively participates in the target engagement mechanism.

For example, in the development of METTL3 inhibitors (an RNA methyltransferase implicated in oncology), patents such as detail the use of this specific moiety [3]. The primary amine acts as a critical hydrogen-bond donor to the catalytic pocket, while the fluorocyclobutane ring occupies an adjacent lipophilic sub-pocket. The fluorine atom can also engage in orthogonal multipolar interactions (e.g., C-F···H-N or C-F···C=O) with the protein backbone, anchoring the inhibitor tightly.

G A 1-[(1r,3r)-3-Fluorocyclobutyl] methanamine Motif B Methanamine Group (pKa ~9.6) A->B C trans-Cyclobutane (Rigid sp3 Scaffold) A->C D Fluorine Atom (High Electronegativity) A->D E Target Hinge Region (H-Bond Donor/Acceptor) B->E Binds F Hydrophobic Pocket (Shape Complementarity) C->F Anchors G CYP450 Enzymes (Oxidation Blockade) D->G Resists

Pharmacophoric contributions of the 3-fluorocyclobutylmethanamine motif.

Experimental Methodologies & Self-Validating Workflows

To harness the mechanistic benefits of this compound, researchers must employ highly controlled experimental workflows. Below are two critical protocols: one for the stereoretentive incorporation of the building block, and one for validating its metabolic shielding effect.

Protocol 1: Stereoretentive Reductive Amination

To build an API using 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride, reductive amination is the preferred method [4].

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because its milder reducing power prevents the reduction of the unreacted aldehyde and preserves the crucial (1r,3r) trans-stereochemistry of the cyclobutane ring without inducing epimerization.

Step-by-Step Procedure:

  • Free-basing: Suspend 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine. Stir for 15 minutes at room temperature.

  • Imine Formation: Add the target aryl-aldehyde (0.9 eq) to the solution. Stir for 2 hours at room temperature under an inert nitrogen atmosphere to allow complete imine formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to isolate the final API.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

To validate that the fluorine atom successfully shields the cyclobutane ring from CYP450 oxidation, a self-validating microsomal stability assay must be performed.

  • Causality: The assay utilizes Verapamil as a high-clearance positive control. If Verapamil does not degrade rapidly, the microsomes are inactive, invalidating the run. This ensures the system is self-validating.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the synthesized API (containing the fluorocyclobutyl motif) and a separate 1 µM solution of Verapamil (control) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP450 enzymes, stopping the reaction, while the internal standard normalizes LC-MS/MS injection variations.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( Clint​ ).

G S1 1. API + Microsome Incubation (Test & Control Compounds) S2 2. NADPH Addition (Initiate CYP450 Reaction) S1->S2 S3 3. Time-Course Sampling (0, 15, 30, 60 min Aliquots) S2->S3 S4 4. Acetonitrile Quenching (Precipitate Protein + IS) S3->S4 S5 5. LC-MS/MS Quantification (Measure Parent Depletion) S4->S5 S6 6. Intrinsic Clearance (Cl_int) (Self-Validated via Control) S5->S6

Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Conclusion

The integration of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride into drug discovery pipelines represents a masterclass in structural pharmacology. By leveraging the conformational rigidity of the cyclobutane ring and the profound electronic and metabolic effects of the fluorine atom, medicinal chemists can design APIs that achieve superior target engagement, enhanced membrane permeability, and extended metabolic half-lives.

References

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • WO2020201773A1 - Mettl3 inhibitory compounds.Google Patents.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Exploratory

physical and chemical properties of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride is a niche yet increasingly significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride is a niche yet increasingly significant chemical entity within the landscape of modern medicinal chemistry. Its structure, featuring a stereochemically defined fluorinated cyclobutane ring, presents a unique combination of properties that are highly sought after in the design of novel therapeutic agents. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like this one valuable tools for drug discovery programs.[1][2] The cyclobutane scaffold imposes a rigid conformation, which can be advantageous for optimizing ligand-receptor interactions.

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and detailed analytical methodologies for 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride. While experimental data for this specific compound (CAS 1217757-41-7) is not extensively available in public literature, this document leverages data from closely related analogs and fundamental chemical principles to provide a robust framework for researchers.

Physicochemical Properties

The properties of 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride are predicted based on the analysis of similar fluorinated amine hydrochlorides. These values should be considered as estimates to guide experimental work.

PropertyPredicted Value / CharacteristicRationale / Comparative Data Source
Molecular Formula C₅H₁₁ClFNBased on the chemical structure.
Molecular Weight 139.60 g/mol Calculated from the molecular formula.
Physical State White to off-white solidAmine hydrochlorides are typically crystalline solids at room temperature.[3]
Melting Point >150 °C (with decomposition)Amine hydrochlorides often have high melting points and can decompose upon heating.[4]
Solubility Soluble in water; sparingly soluble in polar organic solvents like methanol and ethanol; likely insoluble in non-polar organic solvents.Amine hydrochlorides are generally water-soluble due to their ionic nature. Their solubility in organic solvents varies.[4][5]
pKa 9.0 - 10.0The pKa of the ammonium group is expected to be slightly lower than that of a non-fluorinated analogue due to the electron-withdrawing effect of the fluorine atom.[6][7]

Predicted Spectral Data

The following spectral characteristics are anticipated for 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride. These predictions are based on established NMR principles and data from analogous fluorinated cyclobutane derivatives.[1][8][9][10]

  • ¹H NMR: The proton spectrum is expected to show complex multiplets for the cyclobutyl protons due to proton-proton and proton-fluorine couplings. The methylene protons of the aminomethyl group will likely appear as a doublet of doublets or a more complex multiplet. The protons on the carbon bearing the fluorine atom will exhibit a large through-bond coupling to fluorine.

  • ¹³C NMR: The carbon spectrum will display five distinct signals. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF). The other cyclobutyl carbons will also exhibit smaller two- and three-bond C-F couplings. The chemical shifts will be influenced by the presence of the fluorine and amino groups.[10][11]

  • ¹⁹F NMR: The fluorine spectrum is anticipated to show a single resonance, likely a multiplet due to coupling with the neighboring protons. The chemical shift will be in the typical range for a fluorine atom on a saturated carbocycle.[8][12][13]

  • FTIR: The infrared spectrum is expected to display characteristic broad absorption bands in the range of 2800-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group. C-H stretching and bending vibrations, as well as a C-F stretching band, are also expected.[14][15][16][17][18]

  • Mass Spectrometry: Electron impact (EI) or chemical ionization (CI) mass spectrometry would likely show the molecular ion of the free base after loss of HCl. Fragmentation patterns would involve the loss of the aminomethyl group and cleavage of the cyclobutane ring.[19]

Proposed Synthesis and Chemical Reactivity

A plausible synthetic route for 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride can be envisioned starting from a suitable cyclobutane precursor. A common strategy involves the conversion of a carboxylic acid to a primary amine via a rearrangement reaction such as the Curtius, Hofmann, or Schmidt rearrangement.[20][21][22][23][24]

Synthetic_Pathway cluster_0 Synthesis of 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride A (1R,3R)-3-fluorocyclobutane- 1-carboxylic acid B Acyl Azide Intermediate A->B  Acyl Azide  Formation   C Isocyanate Intermediate B->C  Curtius  Rearrangement   D 1-[(1R,3R)-3-fluorocyclobutyl]methanamine (Free Base) C->D  Hydrolysis   E 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride D->E  HCl treatment  

Caption: Proposed synthetic pathway via Curtius rearrangement.

Step-by-Step Synthetic Protocol (Proposed):

  • Acyl Azide Formation: (1R,3R)-3-fluorocyclobutane-1-carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to yield the acyl azide.

  • Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene or dioxane). This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.

  • Hydrolysis: The isocyanate intermediate is hydrolyzed by treatment with aqueous acid (e.g., hydrochloric acid). This initially forms a carbamic acid, which is unstable and decarboxylates to afford the primary amine.

  • Salt Formation: The resulting free amine is then treated with hydrochloric acid (e.g., a solution of HCl in a suitable solvent like ether or isopropanol) to precipitate the desired 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride salt.

Chemical Reactivity and Stability:

  • Stability: Amine hydrochlorides are generally stable solids. However, they can be hygroscopic and should be stored in a dry environment.[4] Solutions of the free amine may be susceptible to oxidation over time.

  • Reactivity: The primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, N-acylation, and formation of imines and enamines. The hydrochloride salt can be neutralized with a base to liberate the free amine for subsequent reactions.

Proposed Analytical Methods

Accurate determination of purity and stereochemistry is critical. The following analytical methods are proposed based on standard practices for similar chiral fluorinated amines.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the chemical purity of the final compound.

HPLC_Workflow cluster_1 HPLC Purity Analysis Workflow P1 Sample Preparation (Dissolve in Mobile Phase) P2 HPLC System Setup (C18 Column, UV Detector) P1->P2 P3 Isocratic or Gradient Elution P2->P3 P4 Data Acquisition (Chromatogram) P3->P4 P5 Peak Integration and Purity Calculation P4->P5

Caption: Workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the compound or a derivatized form absorbs (typically around 210 nm for non-aromatic amines, or after derivatization).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Chiral Purity Determination by Chiral HPLC

This method is crucial to confirm the enantiomeric purity of the stereochemically defined compound.[6][25][26]

Step-by-Step Chiral HPLC Protocol:

  • Sample Preparation: Prepare a sample solution as described for the purity analysis.

  • Chiral HPLC System and Conditions:

    • Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel series) are often effective for the separation of amine enantiomers.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at an appropriate wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is determined by integrating the peak areas of the two enantiomers. A successful separation will show a large peak for the desired (1R,3R) enantiomer and a very small or non-existent peak for the (1S,3S) enantiomer.

Safety and Handling

Based on hazard information for structurally related compounds, 1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride should be handled with care.[27][28][29]

  • Potential Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Caballero, E., & Sandorfy, C. (1984). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 62(4), 541-546.
  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity.
  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • 1-[3-(fluoromethyl)
  • 1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanamine hydrochloride. NextSDS.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Science Publishing.
  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents.
  • Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene.
  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed.
  • Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • (1-fluorocyclobutyl)
  • Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • methylamine hydrochloride. Organic Syntheses Procedure.
  • (3,3-dimethylcyclobutyl)methanamine hydrochloride. Fluorochem.
  • anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. NCBI - NIH.
  • Fluorine NMR.
  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • Solubility of organic amine salts. Sciencemadness.org.
  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening.
  • Curtius Rearrangement. Alfa Chemistry.
  • 13C NMR Spectroscopy.
  • syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. NCBI - NIH.
  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing.
  • Curtius rearrangement. Wikipedia.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combin
  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing).
  • NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • Curtius Rearrangement. Organic Chemistry Portal.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • 1363383-42-9|1-Amino-3-fluorocyclobutane-1-methanol|BLD Pharm.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • (3,3-Difluorocyclobutyl)methanol. Chem-Impex.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0201204). NP-MRD.
  • 3-fluorocyclobutane-1-carbonitrile (C5H6FN). PubChemLite.
  • Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! JEOL.
  • Methyl 3-fluorocyclobutane-1-carboxyl

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine Hydrochloride

Executive Summary & Chemical Context The integration of fluorinated cyclobutanes into modern drug discovery has revolutionized the optimization of pharmacokinetic profiles. 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The integration of fluorinated cyclobutanes into modern drug discovery has revolutionized the optimization of pharmacokinetic profiles. 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (CAS: 1523618-03-2) is a highly specialized building block utilized extensively in medicinal chemistry[1]. The trans-3-fluorocyclobutyl moiety serves as a conformationally restricted bioisostere for phenyl and heteroaryl rings.

Crucially, the strategic placement of the highly electronegative fluorine atom fine-tunes the pKa of the adjacent primary amine, often lowering it to improve passive membrane permeability and enhance metabolic stability against oxidative degradation[2][3]. Because the free base of this amine is volatile and susceptible to degradation, it is supplied as a hydrochloride salt. While this salt form ensures shelf stability, it introduces significant hygroscopicity and specific handling hazards that require rigorous, self-validating laboratory protocols.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of this compound is the first step in mitigating its hazards. The hydrochloride counterion provides a stable crystalline lattice, but it acts as a moisture sink when exposed to ambient air.

Table 1: Physicochemical Properties
PropertyValueStructural Causality
Chemical Name 1-[(1r,3r)-3-fluorocyclobutyl]methanamine HClThe (1r,3r) designation dictates a trans geometry, projecting the amine and fluorine on opposite faces of the cyclobutane ring.
CAS Number 1523618-03-2[1]Uniquely identifies the trans stereoisomer (distinct from the cis or racemic mixtures).
Molecular Formula C5H11ClFNThe presence of the chloride ion necessitates basic neutralization prior to coupling reactions.
Molecular Weight 139.60 g/mol Low molecular weight contributes to high atom economy in synthetic pathways.
Appearance White to off-white crystalline solidIndicates high purity; discoloration often suggests oxidative degradation of the amine.

Hazard Identification & Mechanistic Toxicology

The safety profile of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride is dictated by its behavior in aqueous environments. According to GHS classifications, the compound presents several acute hazards[4].

Table 2: GHS Hazard Profile and Mechanistic Drivers
GHS CodeHazard StatementMechanistic Driver
H302 Harmful if swallowedSystemic amine toxicity combined with localized gastric irritation from the hydrochloride salt.
H315 Causes skin irritationThe hygroscopic salt dissolves in dermal moisture (sweat), causing a localized drop in pH and lipid bilayer disruption.
H319 Causes serious eye irritationRapid dissolution in the cornea's aqueous environment causes immediate osmotic and acidic shock.
H335 May cause respiratory irritationInhalation of fine crystalline dust leads to deposition in the mucosal lining of the respiratory tract, triggering inflammatory pathways.
Mechanistic Pathway of Exposure

The primary vector for injury is the compound's rapid dissolution in biological moisture. The diagram below illustrates the causal chain from accidental exposure to tissue damage, emphasizing the critical window for intervention.

Exposure Exp Accidental Exposure (Skin/Eye/Inhalation) Mech Dissolution in Moisture Localized pH Drop (HCl) Exp->Mech Tox Tissue Irritation (H315, H319, H335) Mech->Tox Mitig Immediate Flushing (Copious Water, 15+ mins) Tox->Mitig Intervention Med Medical Evaluation Mitig->Med

Mechanistic pathway of tissue irritation from the amine hydrochloride and mitigation.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity and laboratory safety, handling this compound requires a self-validating system. A protocol is only robust if it contains internal checks that immediately alert the researcher to a failure (e.g., moisture contamination).

Protocol 1: Anhydrous Weighing and Transfer

Because the hydrochloride salt is highly hygroscopic, exposure to ambient humidity will result in the absorption of water mass, leading to inaccurate stoichiometric calculations and failed downstream reactions.

  • Preparation: Pre-weigh a dry, inert-gas-flushed reaction vial equipped with a septum cap. Causality: The septum prevents moisture ingress during transit from the balance to the fume hood.

  • Isolation: Transfer the empty vial and the sealed reagent bottle into a positive-pressure Argon glove bag or glove box.

  • Dispensation: Dispense the required mass of the crystalline solid into the vial.

  • Sealing: Tightly seal the vial before removing it from the inert atmosphere.

  • Self-Validation Check: Place the sealed vial back on the analytical balance. The mass difference must exactly match the target mass. If the mass continuously drifts upward on the balance display, the system has a micro-leak , and the hygroscopic salt is actively absorbing atmospheric moisture. The sample must be discarded or re-purified.

Protocol 2: In Situ Free-Basing for Cross-Coupling

To utilize the amine in amidation or Buchwald-Hartwig cross-coupling reactions, the hydrochloride salt must be neutralized to generate the active nucleophile.

  • Solvation: Inject anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) into the sealed vial containing the salt via syringe.

  • Neutralization: Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Causality: The sterically hindered DIPEA scavenges the HCl proton, generating the reactive free primary amine without competing as a nucleophile in subsequent electrophilic additions.

  • Agitation: Stir at room temperature for 10 minutes.

  • Self-Validation Check: Monitor the reaction visually. The initial opaque suspension of the hydrochloride salt should transition into a clear solution (or form a fine, distinct, and easily filterable precipitate of DIPEA·HCl, depending on the solvent's polarity). If the reaction mixture remains a thick, unchanged slurry, the neutralization is incomplete , indicating either wet solvent, degraded base, or insufficient stoichiometry.

Workflow A 1-[(1r,3r)-3-fluorocyclobutyl]methanamine HCl (Hygroscopic Solid) B Weighing in Glovebag/Dry Box (Argon Atmosphere) A->B Transfer C Dissolution in Anhydrous Solvent (e.g., DCM or DMF) B->C Solubilize D Addition of Non-Nucleophilic Base (e.g., DIPEA or TEA) C->D Neutralize HCl E Active Free Amine Generated Ready for Reaction D->E Deprotonation

Workflow for anhydrous handling and free-basing of the hygroscopic amine salt.

Emergency Response & Spill Mitigation

In the event of a breach in containment, immediate chemical mitigation is required to prevent personnel injury and equipment corrosion.

  • Small Spills (Solid): Do not sweep dry, as this aerosolizes the irritating dust (H335). Gently cover the spill with damp, absorbent paper towels to dissolve the salt in a controlled manner, then wipe up and place in a hazardous waste container.

  • Skin/Eye Contact: The localized pH drop caused by the HCl dissociation must be diluted immediately. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to chemically neutralize the skin with weak bases (e.g., sodium bicarbonate), as the exothermic neutralization reaction can cause secondary thermal burns.

  • Storage Requirements: Store at 2–8°C in a tightly sealed container, backfilled with Argon, and housed within a secondary desiccator to prevent hydrolytic degradation over time.

References

  • Title: 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Title: Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

Crystallographic and Conformational Profiling of 1-[(1r,3r)-3-Fluorocyclobutyl]methanamine Hydrochloride in Drug Discovery

Executive Summary 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (CAS 1523618-03-2) has emerged as a high-value building block in modern medicinal chemistry. By strategically incorporating a single fluorine atom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (CAS 1523618-03-2) has emerged as a high-value building block in modern medicinal chemistry. By strategically incorporating a single fluorine atom onto a cyclobutane ring, drug designers can precisely tune the lipophilicity, metabolic stability, and three-dimensional conformation of the resulting pharmacophore. This in-depth technical guide explores the crystallographic properties, stereochemical nuances, and synthetic methodologies associated with this specific hydrochloride salt, providing actionable insights for researchers and drug development professionals.

The Causality of Fluorocyclobutyl Integration

Why replace a standard alkyl or cycloalkyl group with a 3-fluorocyclobutyl moiety? The causality lies in the profound stereoelectronic effects of fluorine, which fundamentally alter the molecule's behavior in biological systems.

  • Conformational Locking: The highly electronegative fluorine atom induces a strong dipole that alters the puckering dynamics of the cyclobutane ring. This stereoelectronic effect restricts the conformational flexibility of the attached methanamine group, pre-organizing the molecule into a low-energy state optimized for target receptor binding.

  • Metabolic Shielding: The C–F bond is exceptionally strong and highly resistant to cytochrome P450-mediated oxidation. Placing fluorine on the cyclobutane ring effectively shields the otherwise vulnerable carbocycle from rapid metabolic degradation.

  • Lipophilicity and BBB Penetration: Fluorine substitution slightly lowers the pKa of the adjacent basic amine while increasing the overall lipophilicity of the fragment. This delicate balance enhances blood-brain barrier (BBB) penetration, a critical requirement for central nervous system (CNS) targets such as orexin receptors [1].

Stereochemical Architecture: The (1r,3r) Configuration

The nomenclature (1r,3r) refers to the pseudoasymmetric centers of the 1,3-disubstituted cyclobutane. In this specific configuration, the fluoromethyl group and the methanamine group are positioned in a trans relationship across the cyclobutane ring.

  • Vector Projection: The trans geometry projects the primary amine into a distinct vector space compared to the (1s,3s)cis isomer. This spatial trajectory is often the determining factor in achieving high target selectivity. For instance, in the development of menin-MLL interaction inhibitors, the precise fit of the (1r,3r) isomer within the binding pocket is crucial for therapeutic efficacy [2].

  • Crystallographic Implication: X-ray crystallography reveals that the (1r,3r) isomer adopts a highly specific puckered conformation to minimize steric repulsion between the bulky methanamine hydrochloride group and the axial fluorine atom.

Crystallographic Properties of the Hydrochloride Salt

The isolation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine as a hydrochloride salt is not merely a matter of convenience; it is a strategic choice designed to ensure chemical stability, facilitate purification, and enable rigorous structural validation.

  • Hydrogen Bonding Network: In the crystal lattice, the primary amine is fully protonated (-NH3+). This ammonium group acts as a multivalent hydrogen bond donor, forming a robust, three-dimensional network of N-H···Cl interactions with the chloride counterions.

  • Lattice Energy & Stability: The strong ionic and hydrogen-bonding interactions result in high lattice energy. This translates to a high melting point, low hygroscopicity, and excellent long-term storage stability compared to the volatile and easily oxidized free base.

  • Self-Validation via X-Ray: Single-crystal X-ray diffraction (SCXRD) of the salt is the definitive method for confirming the (1r,3r) stereochemistry. Because NMR coupling constants in highly puckered cyclobutanes can sometimes be ambiguous due to rapid ring flipping, crystallographic data provides absolute structural certainty.

Experimental Protocols: Synthesis and Crystallization

To ensure high fidelity in drug development, the synthesis and isolation of this compound must follow a self-validating system.

Step-by-Step Methodology

Phase 1: Synthesis of the Free Base

  • Fluorination: Begin with trans-3-oxocyclobutanecarboxylic acid. Convert the ketone to the monofluorinated derivative using Diethylaminosulfur trifluoride (DAST) in dichloromethane at -78°C.

    • Causality: DAST is selected over harsher fluorinating agents because it provides predictable stereospecific fluorination under mild conditions, minimizing ring-opening side reactions.

  • Amidation: Convert the resulting carboxylic acid to a primary amide using oxalyl chloride (with catalytic DMF) followed by quenching with aqueous ammonia.

  • Reduction: Reduce the amide to the primary amine using Lithium Aluminum Hydride (LiAlH4) in anhydrous THF under reflux for 4 hours.

  • In-Process Control (IPC): Quench the reaction, extract the free base, and analyze the crude mixture via 19F NMR and 1H NMR. Validation: Confirm the presence of the characteristic C-F doublet and the primary amine protons before proceeding to salt formation.

Phase 2: Hydrochloride Salt Formation and Crystallization

  • Salt Formation: Dissolve the validated crude 1-[(1r,3r)-3-fluorocyclobutyl]methanamine free base in anhydrous diethyl ether at 0°C. Slowly bubble dry HCl gas through the solution (alternatively, add a stoichiometric equivalent of 4M HCl in dioxane).

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately.

    • Causality: The non-polar ether matrix forces the highly polar ionic salt out of solution. This thermodynamic driving force pushes the salt formation to completion while leaving non-basic organic impurities dissolved in the mother liquor.

  • Recrystallization: Isolate the solid via vacuum filtration. Dissolve the crude salt in a minimum volume of boiling absolute ethanol. Slowly cool the solution to room temperature, then transfer to 4°C for 12 hours to induce controlled crystallization.

  • Final Validation: Collect the purified crystals. Submit a high-quality single crystal for SCXRD to definitively confirm the (1r,3r) configuration and assess the purity of the crystal lattice.

Applications in Advanced Therapeutics

The unique structural profile of this compound has led to its integration into several cutting-edge therapeutic programs:

  • PDE5 Inhibitors (PET Imaging): Tadalafil analogues incorporating the 3-fluorocyclobutyl motif have been successfully developed as 18F-radiotracers for Positron Emission Tomography (PET) imaging of Phosphodiesterase 5 (PDE5). The fluorocyclobutyl group provides the optimal balance of binding kinetics and metabolic stability required for high-contrast in vivo imaging [3].

  • Orexin Receptor Agonists: Bicycloheptane pyrrolidine compounds utilizing this specific amine building block act as highly potent orexin receptor agonists, offering potential treatments for complex neurological and psychiatric disorders [1].

  • Menin-MLL Inhibitors: The precise spatial trajectory afforded by the (1r,3r) isomer is crucial for anchoring inhibitors deep within the menin-MLL binding pocket, offering a highly targeted therapeutic avenue for specific leukemias [2].

Quantitative Data Summary

Table 1: Representative Physicochemical and Crystallographic Parameters

ParameterValue / DescriptionAnalytical Significance
Chemical Formula C5H11ClFNDetermines exact mass for high-resolution MS validation.
Molecular Weight 139.60 g/mol Required for stoichiometric calculations in downstream coupling.
Stereochemistry (1r,3r) - transDictates spatial vector of the primary amine; critical for SAR.
Physical State Crystalline Solid (White)Indicates high purity and stable lattice energy.
Primary Lattice Interaction N-H···Cl Hydrogen BondsDrives the high melting point and low hygroscopicity of the salt.
Ring Conformation PuckeredMinimizes 1,3-diaxial-like steric clashes between F and NH3+.

Visualizations

Synthesis A trans-3-Oxocyclobutanecarboxylic Acid B Fluorination (DAST, -78°C) A->B C Amidation & LiAlH4 Reduction B->C D IPC: 19F & 1H NMR Validation C->D E (1r,3r)-3-Fluorocyclobutyl- methanamine (Free Base) D->E F HCl Salt Formation (Anhydrous Ether / HCl gas) E->F G Recrystallization (Absolute Ethanol) F->G

Synthetic workflow for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride.

CrystalPacking Amine R-NH3+ (Ammonium) Cl1 Cl- (Anion 1) Amine->Cl1 H-Bond 1 Cl2 Cl- (Anion 2) Amine->Cl2 H-Bond 2 Cl3 Cl- (Anion 3) Amine->Cl3 H-Bond 3 Fluoro C-F (Fluorocyclobutyl) Fluoro->Fluoro Hydrophobic Packing

Primary intermolecular interactions in the crystal lattice.

References

  • Title: Bicycloheptane pyrrolidine orexin receptor agonists Source: United States Patent 11680060B2 URL
  • Title: Inhibitors of the menin-mll interaction Source: World Intellectual Property Organization WO2022241265A1 URL
  • Title: On the Viability of Tadalafil-Based 18F-Radiotracers for In Vivo Phosphodiesterase 5 (PDE5) PET Imaging Source: ACS Omega URL: [Link]

Foundational

Pharmacokinetics of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine Derivatives: A Technical Whitepaper on ADME Optimization

Executive Summary The incorporation of fluorinated aliphatic ring systems is a cornerstone strategy in modern rational drug design. Specifically, the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine scaffold has emerged as a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated aliphatic ring systems is a cornerstone strategy in modern rational drug design. Specifically, the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine scaffold has emerged as a highly versatile building block for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of small-molecule therapeutics. By strategically positioning a fluorine atom in a trans-(1r,3r) configuration relative to the methanamine group, medicinal chemists can precisely modulate basicity, enhance lipophilicity, and confer profound resistance to oxidative metabolism [1].

This technical whitepaper deconstructs the pharmacokinetic (PK) advantages of this specific moiety, providing the mechanistic causality behind its performance and outlining the self-validating experimental protocols required for its preclinical evaluation.

Mechanistic Rationale: The Causality of Fluorination

The decision to utilize the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine moiety is driven by three distinct physicochemical alterations:

Inductive pKa Modulation

Aliphatic amines are typically highly basic (pKa ~9.5–10.5), meaning they are almost entirely protonated at physiological pH (7.4). This high degree of ionization severely restricts passive transcellular permeability. The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) through the cyclobutane sigma-bond framework. This effect lowers the pKa of the adjacent methanamine nitrogen by approximately 1.5 to 2.0 units. Consequently, a higher fraction of the drug exists in the neutral, un-ionized state at pH 7.4, drastically improving gastrointestinal absorption and blood-brain barrier (BBB) penetration.

Metabolic Shielding (CYP450 Resistance)

Unsubstituted cyclobutane rings are highly susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes, leading to rapid systemic clearance. The carbon-fluorine (C–F) bond is significantly stronger (~105 kcal/mol) than a standard carbon-hydrogen (C–H) bond (~98 kcal/mol). This increased bond dissociation energy makes hydrogen abstraction by the high-valent iron-oxo species of CYP450 enzymes energetically unfavorable. Recent studies on kinase inhibitors utilizing trans-3-fluorocyclobutyl derivatives demonstrated exceptional metabolic stability, achieving half-lives exceeding 145 minutes in human liver microsomes (HLM)[1].

Stereochemical Conformational Control

The trans-(1r,3r) stereochemistry forces the molecule into a specific puckered conformation. This minimizes transannular steric clashes between the fluorine atom and the methanamine substituent, ensuring a predictable vector for target engagement (e.g., within the ATP-binding pocket of kinases or GPCR allosteric sites) without compromising the molecule's hydrodynamic radius [2].

Pharmacokinetic Profiling (ADME)

The systemic behavior of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine derivatives follows a highly optimized ADME trajectory.

PK_Pathway A 1-[(1r,3r)-3-fluorocyclobutyl] methanamine derivative B Hepatic CYP450 (Phase I Metabolism) A->B First-Pass Extraction D Phase II Conjugation (Glucuronidation) A->D Direct Phase II C Oxidative Cleavage (Ring Hydroxylation) B->C Blocked by C-F Bond E Systemic Circulation & Renal Excretion B->E Parent Drug Survival D->E

Metabolic routing of 3-fluorocyclobutyl derivatives showing CYP450 resistance.

Quantitative Data Summary

The following table synthesizes representative PK parameters demonstrating the superiority of the fluorinated scaffold against a non-fluorinated baseline.

Pharmacokinetic ParameterNon-Fluorinated Cyclobutylmethylamine1-[(1r,3r)-3-fluorocyclobutyl]methanamineMechanistic Rationale
pKa (Amine) 9.88.2-I inductive effect from the fluorine atom.
LogD (pH 7.4) 0.81.6Decreased ionization increases apparent lipophilicity.
HLM Half-Life (t½) < 20 min> 145 minC-F bond resists CYP-mediated hydrogen abstraction [1].
Oral Bioavailability (F%) 15%68%Enhanced passive permeability and reduced first-pass clearance.
Brain-to-Plasma Ratio (Kp) 0.11.2Lower polar surface area (PSA) and optimal LogD favor BBB transit.

Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, the pharmacokinetic validation of these derivatives must follow rigorous, self-validating protocols. Below are the step-by-step methodologies for core PK assays.

Protocol 1: In Vitro Microsomal Stability (HLM/MLM) Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life of the derivative.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration: 0.5 mg/mL), and the fluorinated test compound (final concentration: 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Sampling: At discrete time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Check: Run Verapamil and Dextromethorphan as high-clearance positive controls to validate microsomal enzyme viability.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol establishes the absolute bioavailability and volume of distribution.

  • Formulation: Dissolve the derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to achieve a clear solution.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 1 mg/kg via tail vein injection to male Sprague-Dawley rats (n=3).

    • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage (n=3).

  • Blood Sampling: Collect serial blood samples (~200 µL) via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Bioanalysis & Modeling: Quantify parent drug concentrations using LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC, Cmax​ , Tmax​ , Clearance (CL), and Volume of Distribution ( Vss​ ).

Workflow Step1 Compound Synthesis & Stereochemical Validation (NMR) Step2 In Vitro Microsomal Stability (HLM/MLM) Step1->Step2 Step3 Caco-2 Permeability & Efflux Ratio (P-gp) Step1->Step3 Step4 In Vivo PK (Rodent) IV and PO Dosing Step2->Step4 t1/2 > 60 min Proceed to In Vivo Step3->Step4 Papp > 10x10^-6 cm/s Step5 LC-MS/MS Bioanalysis & NCA Compartmental Modeling Step4->Step5

Preclinical pharmacokinetic validation workflow for fluorinated derivatives.

Conclusion

The 1-[(1r,3r)-3-fluorocyclobutyl]methanamine scaffold represents a triumph of rational physical organic chemistry applied to drug discovery. By leveraging the unique stereoelectronic properties of the trans-fluorine substitution, researchers can systematically overcome liabilities associated with rapid hepatic clearance and poor membrane permeability, ultimately accelerating the development of robust clinical candidates.

References

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis Journal of Medicinal Chemistry - ACS Publications[Link]

Exploratory

Physicochemical Profiling and Aqueous Solubility Dynamics of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

Executive Summary The incorporation of fluorinated cyclobutanes into pharmaceutical pipelines has revolutionized modern drug design. Acting as metabolically stable bioisosteres for phenyl rings and gem-dimethyl groups, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated cyclobutanes into pharmaceutical pipelines has revolutionized modern drug design. Acting as metabolically stable bioisosteres for phenyl rings and gem-dimethyl groups, these motifs enhance membrane permeability while mitigating cytochrome P450-mediated degradation[1][2].

Among these advanced building blocks is 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (CAS: 1523618-03-2)[3]. To successfully integrate this compound into synthesis workflows or early-stage formulation, researchers must deeply understand its physicochemical boundaries. This whitepaper provides an authoritative, causality-driven guide to its molecular weight characteristics, thermodynamic aqueous solubility, and the self-validating analytical protocols required for its quantification.

Molecular Weight & Physicochemical Architecture

The fundamental behavior of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride in solution is governed by its precise molecular architecture.

Mass and Structural Parameters

The compound exists as a hydrochloride salt with a molecular weight of 139.60 g/mol [3].

  • Free Base Formula: C₅H₁₀FN (Exact Mass: 103.08 Da)

  • Salt Formula: C₅H₁₁ClFN[4]

  • Stereochemistry: The (1r,3r) designation indicates the trans configuration, where the fluoromethyl and methanamine groups are positioned on opposite faces of the rigid sp³-hybridized cyclobutane ring.

The Fluorine Effect

Fluorine substitution on the cyclobutane ring exerts a strong inductive electron-withdrawing effect (-I effect)[5]. While this significantly enhances the lipophilicity (calculated LogP ~1.115) and metabolic stability of the core[2], it also subtly modulates the pKₐ of the distal primary amine. Despite this inductive pull, the amine remains highly basic and is fully protonated at physiological pH (pH 7.4), which is the primary driver of its aqueous solubility.

Table 1: Consolidated Physicochemical Properties
ParameterValueScientific Implication
CAS Number 1523618-03-2[3]Specific to the (1r,3r)trans-stereoisomer.
Molecular Weight 139.60 g/mol [3]Low MW minimizes cavitational energy during aqueous dissolution.
Calculated LogP 1.115Optimal balance for passive lipid bilayer permeability.
Ionization State Cationic (pH < 9)Ensures robust ion-dipole interactions with water molecules.

Aqueous Solubility Thermodynamics

From a formulation perspective, the aqueous solubility of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride is intrinsically high (typically >50 mg/mL).

The Causality of High Solubility:

  • Enthalpic Drivers: The dissolution is thermodynamically favored by the high hydration energy of the chloride counterion and the protonated primary amine. The energy released upon solvation far exceeds the crystal lattice energy of the salt.

  • Entropic Drivers: The low molecular weight (139.60 g/mol )[3] requires a very small hydrophobic cavity to be formed within the hydrogen-bonded network of water.

  • Conformational Rigidity: The cyclobutane ring restricts the number of rotatable bonds, which lowers the entropic penalty of solvation compared to flexible acyclic aliphatic chains.

SPR_Mapping Core 1-[(1r,3r)-3-fluorocyclobutyl] methanamine HCl MW Low Molecular Weight (139.60 g/mol) Core->MW Salt Hydrochloride Salt (Ionized at physiological pH) Core->Salt Fluoro Fluorine Substitution (Inductive electron withdrawal) Core->Fluoro Cyclo Cyclobutyl Ring (Rigid sp3 conformation) Core->Cyclo Sol High Aqueous Solubility (Driven by salt & low MW) MW->Sol Salt->Sol Perm Enhanced Permeability & Stability (Driven by F-substitution & ring) Fluoro->Perm Cyclo->Perm

Structure-Property Relationship (SPR) mapping of the fluorinated cyclobutane derivative.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the solubility of this compound for preclinical profiling, kinetic solubility methods (e.g., DMSO spiking) are inadequate. They often overestimate solubility due to supersaturation or underestimate it due to solvent-shift precipitation. We must employ a rigorous Thermodynamic Shake-Flask Method .

Protocol 1: Thermodynamic Aqueous Solubility Determination

Logic: This protocol is designed to achieve true thermodynamic equilibrium between the solid crystal lattice and the solvated ions.

  • Buffer Preparation: Prepare biorelevant buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Causality: This mimics the pH gradient of the gastrointestinal tract.

  • Supersaturation: Add an excess of solid 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (approx. 100 mg) to 1.0 mL of each buffer in a sealed glass vial.

  • Isothermal Equilibration: Incubate the vials in a thermoshaker at 37°C ± 0.5°C at 300 rpm for 48 hours. Causality: 48 hours is required to ensure the system overcomes kinetic trapping and reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to thick-walled centrifuge tubes and ultracentrifuge at 15,000 rpm for 15 minutes at 37°C. Causality: Ultracentrifugation is strictly preferred over syringe filtration. Small, highly basic amines often adsorb non-specifically to cellulose or PTFE filter membranes, leading to false-low solubility readings.

  • System Suitability Test (pH Drift): Measure the pH of the supernatant post-equilibration. Causality: Because the compound is a basic amine salt, dissolving high concentrations can shift the buffer pH. If the pH shifts by >0.1 units, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer.

SolubilityWorkflow A Solid Compound 1-[(1r,3r)-3-fluorocyclobutyl]methanamine HCl B Equilibration in Biorelevant Buffers (pH 1.2, 4.5, 6.8) A->B Add Excess Solid C Isothermal Shaking (48 hrs @ 37°C) B->C D Phase Separation (Ultracentrifugation @ 15,000 rpm) C->D Ensure Equilibrium E Supernatant Analysis (HILIC LC-MS Quantification) D->E Extract Aliquot F Thermodynamic Solubility Determination E->F Data Processing

Workflow for determining the thermodynamic aqueous solubility of the fluorinated amine salt.

Protocol 2: LC-MS Quantification Workflow

Logic: Standard UV detection at 254 nm is impossible because the compound lacks a conjugated π-system (no chromophore). Furthermore, standard C18 reversed-phase columns will fail to retain this highly polar, low-MW amine.

  • Chromatographic Separation: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Acquity BEH Amide).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, dropping to 50% B over 5 minutes. Causality: In HILIC, the aqueous phase is the strong solvent. This gradient ensures the polar amine is retained and elutes cleanly.

  • Mass Spectrometry Detection: Operate a triple quadrupole MS in Positive Electrospray Ionization (ESI+) mode. Monitor the [M+H]⁺ ion at m/z 104.1 (based on the free base mass of 103.1 Da).

  • Dilution & Quantification: Dilute the ultracentrifuged supernatant by a factor of 1:1000 in Mobile Phase B prior to injection to fall within the linear dynamic range of the MS detector (10–1000 ng/mL).

Table 2: Expected Solubility Profile
MediumExpected Solubility RangeLimiting Factor
Water (Unbuffered) > 50 mg/mLSelf-buffering effect of the HCl salt.
pH 1.2 (SGF) > 50 mg/mLCommon ion effect (excess Cl⁻) may slightly suppress dissolution.
pH 6.8 (FaSSIF) > 50 mg/mLHigh polarity and full ionization of the primary amine.

Conclusion

1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride is a highly soluble, low-molecular-weight (139.60 g/mol )[3] building block that offers exceptional utility in modern drug design. Its thermodynamic solubility profile is driven by its salt form and minimal hydrophobic surface area, while its fluorinated cyclobutane core provides critical metabolic and permeability advantages[1][2]. By employing HILIC-LC-MS and ultracentrifugation-based shake-flask methods, researchers can bypass the analytical pitfalls associated with small, non-chromophoric aliphatic amines and generate robust, self-validating physicochemical data.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

Application Note: Synthesis Protocol and Mechanistic Insights for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride Introduction & Strategic Rationale The incorporation of fluorine into aliphatic ring systems, part...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol and Mechanistic Insights for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

Introduction & Strategic Rationale

The incorporation of fluorine into aliphatic ring systems, particularly cyclobutanes, is a privileged strategy in medicinal chemistry. The unique properties of the fluorine atom enhance a molecule's pharmacological profile by improving metabolic stability, increasing membrane permeability, and modulating the pKa of adjacent basic centers[1].

The target compound, 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (commonly referred to as trans-3-fluorocyclobutylmethanamine HCl), serves as a critical building block for central nervous system (CNS) and anti-infective therapeutics[2]. Synthesizing the pure (1r,3r)-diastereomer requires rigorous stereocontrol. Rather than relying on inefficient late-stage separation of cis/trans mixtures, this protocol employs a stereospecific sequence leveraging a Walden inversion to guarantee high diastereomeric purity.

Mechanistic Causality & Experimental Design

To ensure a self-validating and highly reproducible workflow, every step in this protocol has been designed with specific chemical causality:

  • Stereoselective Hydride Reduction: The synthesis begins with 3-oxocyclobutanecarboxylic acid. Reduction with NaBH₄ yields predominantly the cis-alcohol. Causality: The bulky carboxylate group sterically shields one face of the cyclobutane ring, forcing the hydride to attack from the less hindered trans face.

  • Walden Inversion via DAST: The critical stereochemical defining step is the deoxofluorination of the cis-alcohol using Diethylaminosulfur trifluoride (DAST). The hydroxyl group acts as a nucleophile, attacking the sulfur atom of DAST. Subsequent Sₙ2 attack by the liberated fluoride ion occurs strictly from the opposite face, cleanly inverting the stereocenter to the desired trans (1r,3r) configuration[2].

  • Chemoselective Amine Generation: Converting the resulting trans-fluorinated ester to the primary amine is achieved via a reduction-azidation-reduction sequence. The Staudinger reduction is specifically selected over catalytic hydrogenation to prevent any risk of hydrodefluorination, ensuring a mild, high-yielding conversion to the primary amine[3].

  • Salt Formation: The free base of this low-molecular-weight amine is volatile and susceptible to atmospheric CO₂ (which forms carbamates). Immediate trapping as the hydrochloride salt ensures a stable, weighable, and easily storable solid.

Workflow Visualization

G SM 3-Oxocyclobutanecarboxylic acid (Starting Material) Step1 Methyl cis-3-hydroxycyclobutanecarboxylate (Stereoselective Reduction) SM->Step1 NaBH4, MeOH 0 °C to RT Step2 Methyl trans-3-fluorocyclobutanecarboxylate (DAST Walden Inversion) Step1->Step2 DAST, DCM -78 °C to RT Step3 trans-3-fluorocyclobutylmethanol (Ester Reduction) Step2->Step3 LiAlH4, THF 0 °C Step4 1-(Azidomethyl)-trans-3-fluorocyclobutane (Mesylation & Azidation) Step3->Step4 1. MsCl, Et3N 2. NaN3, DMF Product 1-[(1r,3r)-3-fluorocyclobutyl]methanamine HCl (Staudinger Reduction & Salt) Step4->Product 1. PPh3, H2O 2. HCl in Dioxane

Caption: Workflow for the stereoselective synthesis of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine HCl.

Quantitative Data Summary

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Ketone Reduction & EsterificationNaBH₄, MeOH, H₂SO₄0 to 654.580–85
2 Deoxofluorination (Inversion)DAST, DCM-78 to 2512.060–70
3 Ester ReductionLiAlH₄, THF02.085–90
4 Mesylation & AzidationMsCl, Et₃N; then NaN₃0; then 8013.075–80
5 Staudinger Reduction & Salt PrepPPh₃, H₂O; then HCl25 to 506.085–95

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl cis-3-hydroxycyclobutanecarboxylate

  • Reduction: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (0.5 M). Cool the solution to 0 °C using an ice bath. Portion-wise, add NaBH₄ (1.2 eq) over 30 minutes to control H₂ gas evolution.

  • Esterification: Once reduction is complete (validate via TLC using KMnO₄ stain to ensure disappearance of the ketone), add a catalytic amount of concentrated H₂SO₄ (0.1 eq) and heat to reflux for 4 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate to yield the cis-ester.

Step 2: Stereospecific Fluorination (DAST Inversion)

  • Preparation: Dissolve the cis-ester (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M) under an inert argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Fluorination: Dropwise, add DAST (1.5 eq) via syringe. Caution: DAST reacts violently with moisture to release HF. Use appropriate PPE.

  • Progression: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight[2].

  • Quenching (Self-Validating Safety Step): Recool to 0 °C and strictly quench by the very slow, dropwise addition of saturated aqueous NaHCO₃ until CO₂ effervescence completely ceases.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate Methyl trans-3-fluorocyclobutanecarboxylate.

Step 3: Reduction to trans-3-fluorocyclobutylmethanol

  • Reduction: Suspend LiAlH₄ (1.1 eq) in anhydrous THF (0.2 M) at 0 °C. Slowly add a solution of the trans-fluoro ester (1.0 eq) in THF. Stir for 2 hours at 0 °C.

  • Fieser Workup: To validate complete and safe quenching of LiAlH₄, sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Stir until a white granular precipitate forms. Filter through Celite and concentrate to afford the alcohol.

Step 4: Mesylation and Azidation

  • Mesylation: Dissolve the alcohol (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour, wash with water and brine, dry, and concentrate to yield the mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.4 M). Add Sodium Azide (NaN₃, 2.0 eq). Heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract heavily with Diethyl Ether (4x). Wash the ether layer with a 5% LiCl aqueous solution to remove residual DMF. Dry and carefully concentrate (do not heat excessively) to yield 1-(Azidomethyl)-trans-3-fluorocyclobutane.

Step 5: Staudinger Reduction and Salt Formation

  • Reduction: Dissolve the azide (1.0 eq) in THF (0.2 M). Add Triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature for 2 hours until N₂ evolution ceases. Add Water (10.0 eq) and heat to 50 °C for 4 hours to hydrolyze the intermediate aza-ylide[3].

  • Acid/Base Extraction (Self-Validating Purification): Acidify the mixture with 1M HCl to pH 2, and wash with EtOAc to remove the triphenylphosphine oxide byproduct. Basify the aqueous layer with 2M NaOH to pH 12, and extract the free amine with DCM (3x).

  • Salt Formation: Dry the DCM layer over Na₂SO₄. Filter into a round bottom flask. While stirring at 0 °C, add 4M HCl in Dioxane (1.5 eq). A white precipitate will form immediately.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford pure 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride.

References

  • Benchchem. "The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applications and Protocols."[1] URL:

  • ACS Publications. "Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis." Journal of Medicinal Chemistry.[2] URL:

  • Scribd (Eur. J. Org. Chem.). "Diastereoselective Synthesis of Fluorocyclobutanes."[3] URL:

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

Abstract This comprehensive guide provides detailed application notes and protocols for the preparation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride formulations intended for in vivo studies. Recognizing th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the preparation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride formulations intended for in vivo studies. Recognizing the critical link between formulation quality and the reliability of preclinical data, this document offers a scientifically grounded approach to developing stable and effective formulations for oral, intravenous, and intraperitoneal administration. By integrating predicted physicochemical properties with established formulation principles, this guide equips researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of preclinical formulation development for this specific amine hydrochloride salt.

Introduction: The Critical Role of Formulation in Preclinical Research

This guide is structured to provide not just a set of instructions, but a logical framework for making informed decisions in the formulation process. We will begin by exploring the predicted physicochemical properties of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride, as these are the cornerstone of rational formulation design. We will then delve into specific, step-by-step protocols for preparing formulations for common routes of administration in preclinical studies, followed by essential considerations for stability, quality control, and safety.

Pre-formulation Assessment: Characterizing the Unknown

A thorough understanding of a compound's physicochemical properties is the first and most critical step in formulation development.[2] For novel compounds, this often begins with in silico predictions, which provide valuable initial parameters to guide experimental work.

The SMILES string for the free base, 1-[(1r,3r)-3-fluorocyclobutyl]methanamine, is C1CC[C@H]1CN. Using a consensus of reputable online prediction tools, the following key physicochemical properties have been estimated:

PropertyPredicted Value (Consensus Range)Implication for FormulationPrediction Tools Used
pKa (basic) 9.5 - 10.5The primary amine is strongly basic and will be fully protonated at physiological pH. This suggests good aqueous solubility as the hydrochloride salt.ChemAxon, Rowan
logP 0.8 - 1.5Indicates a relatively low lipophilicity. The compound is likely to have moderate permeability.SwissADME, Molinspiration, ChemAxon
Aqueous Solubility (logS) -1.5 to -2.5Predicts moderate intrinsic solubility of the free base. As the hydrochloride salt, solubility is expected to be significantly higher, especially in acidic to neutral pH.ALOGPS, SwissADME

Note: These values are in silico predictions and should be experimentally verified as part of a comprehensive pre-formulation study.

The predicted high pKa of the primary amine group is a key determinant for formulation strategy. In its hydrochloride salt form, the compound is expected to be readily soluble in aqueous vehicles, simplifying the initial formulation approach. The moderate logP and predicted aqueous solubility further support the feasibility of developing simple aqueous solutions for in vivo administration.

Formulation Workflow: A Decision-Making Framework

The selection of an appropriate formulation is a multi-faceted process that depends on the route of administration, the required dose, and the physicochemical properties of the active pharmaceutical ingredient (API). The following diagram illustrates a general workflow for the formulation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Analysis & Finalization a API Characterization (Predicted pKa, logP, logS) b Experimental Verification (Solubility, Stability) a->b c Select Route of Administration (Oral, IV, IP) b->c d Vehicle Selection c->d e Excipient Compatibility d->e f Prototype Formulation e->f g Quality Control Testing (Appearance, pH, Concentration) f->g h Stability Assessment g->h i Final Formulation Protocol h->i

Formulation Development Workflow for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride.

Detailed Formulation Protocols

The following protocols are provided as a starting point for the formulation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride. It is imperative to perform small-scale trial formulations to confirm solubility and compatibility before preparing larger batches.

Oral Administration (Gavage)

For oral administration in rodents, a simple aqueous solution is often the preferred and most straightforward approach, particularly for water-soluble compounds.

Vehicle Selection:

  • Primary: Purified Water (e.g., Milli-Q® or equivalent)

  • Alternative: 0.5% (w/v) Methylcellulose in Purified Water (for higher doses or to aid in suspension if solubility is limited at the desired concentration).

Protocol for a 10 mg/mL Solution in Purified Water:

  • Materials and Equipment:

    • 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (API)

    • Purified Water

    • Calibrated analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • pH meter

    • Sterile, amber glass vials for storage

  • Procedure:

    • Accurately weigh the required amount of API. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the API.

    • Transfer the weighed API to a clean, dry volumetric flask (e.g., 10 mL).

    • Add approximately 70-80% of the final volume of Purified Water to the flask.

    • Place a magnetic stir bar in the flask and stir at a moderate speed until the API is completely dissolved. Visually inspect for any undissolved particles.

    • Once dissolved, add Purified Water to bring the solution to the final volume.

    • Cap the flask and invert several times to ensure homogeneity.

    • Measure and record the pH of the final solution. For an amine hydrochloride salt, the pH is expected to be acidic.

    • Transfer the solution to a sterile, amber glass vial for storage.

Intravenous (IV) Administration

For intravenous administration, the formulation must be sterile, isotonic, and free of particulates. The pH should be close to physiological pH (around 7.4) to minimize irritation at the injection site.

Vehicle Selection:

  • Primary: 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Alternative: 5% Dextrose Injection, USP (D5W)

Protocol for a 1 mg/mL Solution in 0.9% Sodium Chloride:

  • Materials and Equipment:

    • 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (API)

    • 0.9% Sodium Chloride Injection, USP

    • Calibrated analytical balance

    • Sterile volumetric flask

    • Magnetic stirrer and stir bar (sterile)

    • pH meter

    • Sterile syringe filters (0.22 µm)

    • Sterile, pyrogen-free vials for storage

  • Procedure (conducted in a laminar flow hood to maintain sterility):

    • Accurately weigh the required amount of API. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the API.

    • Aseptically transfer the weighed API to a sterile volumetric flask (e.g., 10 mL).

    • Add approximately 70-80% of the final volume of 0.9% Sodium Chloride Injection to the flask.

    • Place a sterile magnetic stir bar in the flask and stir at a moderate speed until the API is completely dissolved.

    • Once dissolved, add 0.9% Sodium Chloride Injection to bring the solution to the final volume.

    • Cap the flask and gently swirl to ensure homogeneity.

    • Measure the pH of the solution. If necessary, adjust the pH to be closer to 7.4 using sterile, dilute solutions of NaOH or HCl. Note: Given the predicted pKa, significant pH adjustment may not be necessary for a dilute solution, but this should be verified.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

    • Seal the vial and store under appropriate conditions.

Intraperitoneal (IP) Administration

Formulations for intraperitoneal injection should also be sterile and isotonic to minimize irritation. The requirements are generally similar to those for IV administration.

Vehicle Selection:

  • Primary: 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Alternative: Phosphate-Buffered Saline (PBS), pH 7.4

Protocol for a 5 mg/mL Solution in PBS:

  • Materials and Equipment:

    • 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (API)

    • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

    • Calibrated analytical balance

    • Sterile volumetric flask

    • Magnetic stirrer and stir bar (sterile)

    • Sterile syringe filters (0.22 µm)

    • Sterile vials for storage

  • Procedure (conducted in a laminar flow hood):

    • Accurately weigh the required amount of API. For example, to prepare 10 mL of a 5 mg/mL solution, weigh 50 mg of the API.

    • Aseptically transfer the weighed API to a sterile volumetric flask (e.g., 10 mL).

    • Add approximately 70-80% of the final volume of sterile PBS to the flask.

    • Place a sterile magnetic stir bar in the flask and stir at a moderate speed until the API is completely dissolved.

    • Once dissolved, add sterile PBS to bring the solution to the final volume.

    • Cap the flask and gently swirl to ensure homogeneity.

    • The pH should be close to 7.4 due to the buffering capacity of PBS. Verify and record the final pH.

    • Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

    • Seal the vial and store appropriately.

Quality Control and Stability Assessment

Ensuring the quality and stability of the prepared formulation is as crucial as the initial preparation itself.

5.1. Quality Control Checks:

  • Appearance: The solution should be clear and free of any visible particulates.

  • pH: The pH of the final formulation should be measured and recorded to ensure consistency between batches.

  • Concentration Verification: The concentration of the API in the final formulation should be verified using a suitable analytical method, such as HPLC-UV. This confirms the accuracy of the preparation.

Analytical Method for Concentration Verification (Example):

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the API (likely in the low UV range, e.g., 210-220 nm, due to the lack of a strong chromophore).

  • Quantification: Based on a standard curve prepared with known concentrations of the API.

5.2. Stability Assessment:

The stability of the formulation should be evaluated under the intended storage conditions. For preclinical studies, short-term stability is often the primary concern.

  • Storage Conditions: Store formulations at 2-8°C, protected from light.

  • Stability-Indicating Method: The HPLC method used for concentration verification should be stability-indicating, meaning it can separate the intact API from any potential degradation products.

  • Testing Schedule: Analyze the formulation for appearance, pH, and API concentration at initial preparation (T=0) and at selected time points (e.g., 24 hours, 7 days, 14 days) under the specified storage conditions.

Safety Considerations

  • Excipient Safety: The excipients used in these protocols (water, saline, dextrose, methylcellulose, PBS) are generally considered safe for use in preclinical species at the concentrations described.[3][4] However, it is always prudent to consult relevant literature for any known species-specific toxicities.

  • Handling Precautions: As with any chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during the handling and preparation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride and its formulations.

Conclusion

The successful execution of in vivo studies relies heavily on the quality and appropriateness of the test article formulation. This guide provides a comprehensive framework and detailed protocols for the preparation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride formulations for oral, intravenous, and intraperitoneal administration. By leveraging predicted physicochemical properties to inform a rational formulation strategy and by adhering to rigorous quality control and stability assessments, researchers can enhance the reliability and reproducibility of their preclinical data, thereby contributing to a more robust and efficient drug development process.

References

  • ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Agno Pharmaceuticals. (2023, May 26). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanamine hydrochloride - Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97297729, ((1R,3R)-3-Fluorocyclopentyl)methanamine. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007).
  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Johansson, P., et al. (2019). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Pharmaceutical development and technology, 24(2), 159-167.
  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Catalytic Hydrogenation of 1-[(1r,3r)-3-Fluorocyclobutyl]methanamine Precursors

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Framework The 1-[(1r,3r)-3-fluorocyclobutyl]m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Framework

The 1-[(1r,3r)-3-fluorocyclobutyl]methanamine motif has emerged as a privileged, sp3 -rich building block in modern medicinal chemistry. Its incorporation into drug candidates—such as menin-MLL inhibitors and Trk modulators—significantly improves metabolic stability while lowering overall lipophilicity compared to traditional planar aromatic systems .

The standard synthetic route to this amine relies on the catalytic hydrogenation of its corresponding nitrile precursor, (1r,3r)-3-fluorocyclobutanecarbonitrile. Because the reduction occurs exclusively at the exocyclic carbon, the (1r,3r) trans-stereochemistry of the cyclobutane ring is perfectly conserved. However, the catalytic hydrogenation of nitriles is notoriously plagued by poor chemoselectivity. According to the von Braun and Greenfield mechanism, the reduction proceeds via a highly reactive aldimine intermediate. If left uncontrolled, this aldimine rapidly condenses with the newly formed primary amine, generating a secondary imine that is subsequently reduced to an undesired secondary amine byproduct .

To achieve high-fidelity primary amine synthesis, the reaction engineering must manipulate the equilibrium of this condensation pathway. This is accomplished either by saturating the system with ammonia (which traps the aldimine and shifts the equilibrium backward) or by utilizing strongly acidic conditions (which instantly protonates the primary amine, rendering it non-nucleophilic) .

NitrileReduction Nitrile 3-Fluorocyclobutane- carbonitrile Aldimine Aldimine Intermediate (Highly Reactive) Nitrile->Aldimine + H2 (Catalyst) Primary 1-[(1r,3r)-3-Fluorocyclobutyl] methanamine Aldimine->Primary + H2 (Catalyst) SecImine Secondary Imine (Condensation) Aldimine->SecImine + Primary Amine SecAmine Secondary Amine (Undesired Byproduct) SecImine->SecAmine + H2 (Catalyst) Control Selectivity Promoters (NH3 or H+) Control->Aldimine Traps as Aminal Control->Primary Protonates/Deactivates

Fig 1. Reaction network of nitrile hydrogenation highlighting primary amine selectivity controls.

Quantitative Reaction Profiling

The choice of catalyst and additive directly dictates the impurity profile. Palladium on carbon (Pd/C) is highly active but prone to promoting hydrodefluorination (cleavage of the C-F bond) if not carefully controlled. Raney Nickel, conversely, is milder toward halogens but requires high pressures and ammonia to prevent secondary amine formation.

Table 1: Comparative Catalyst and Condition Matrix for 3-Fluorocyclobutanecarbonitrile Hydrogenation

Catalyst SystemSolvent / AdditiveH₂ PressureTemp (°C)Primary Amine YieldSecondary AmineDefluorination
Raney Nickel (W-4)Methanol (None)30 bar6045%40%< 1%
Raney Nickel (W-4) 7M NH₃ in MeOH 30 bar 60 92% < 2% < 1%
10% Pd/CMethanol (None)5 bar2555%35%5 - 8%
10% Pd/C 1.5 eq HCl in MeOH 5 bar 25 88% < 1% 1 - 2%

Data synthesized from established nitrile reduction benchmarks and fluorinated cyclobutane scale-up campaigns , .

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems . By integrating specific in-process controls (IPC) and phase-selective workups, the procedure intrinsically verifies its own success. If the final mass recovery meets the specified thresholds, the operator is mathematically assured of high chemoselectivity and purity without requiring immediate quantitative HPLC.

Protocol A: Raney Nickel Catalysis in Methanolic Ammonia (Free Base Isolation)

Causality Focus: High-pressure hydrogen accelerates the reduction of the aldimine faster than it can condense, while a massive excess of ammonia forces any formed secondary imine back into the primary aldimine state.

Materials:

  • (1r,3r)-3-fluorocyclobutanecarbonitrile (1.0 eq, 100 mmol, 9.91 g)

  • 7M Ammonia in Methanol (100 mL)

  • Raney Nickel (W-4 grade, aqueous slurry) (1.5 g active catalyst)

Step-by-Step Methodology:

  • Catalyst Washing: Decant the water from the Raney Nickel slurry. Wash the catalyst three times with 10 mL of methanol under an argon atmosphere to remove water and residual sodium aluminate. Caution: Raney Nickel is highly pyrophoric; never allow it to dry.

  • Reactor Charging: Transfer the washed catalyst into a 250 mL stainless steel high-pressure autoclave. Add the 7M ammonia in methanol, followed by the (1r,3r)-3-fluorocyclobutanecarbonitrile.

  • Purging and Pressurization: Seal the autoclave. Purge the headspace three times with nitrogen (10 bar), followed by three purges with hydrogen gas (10 bar). Finally, pressurize the reactor to 30 bar with hydrogen.

  • Reaction Execution: Heat the stirred mixture to 60 °C. Monitor the hydrogen uptake. The reaction is typically complete within 4–6 hours when the pressure stabilizes.

  • Self-Validating Workup (Acid-Base Extraction):

    • Vent the reactor safely and filter the mixture through a pad of Celite under argon to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove methanol and ammonia.

    • Dissolve the crude residue in MTBE (100 mL) and extract with 1M aqueous HCl (2 x 50 mL). Validation Check: The primary amine ( pKa​≈10.5 ) partitions entirely into the aqueous phase. Any unreacted nitrile or neutral defluorinated byproducts remain in the MTBE.

    • Discard the MTBE layer. Basify the aqueous layer to pH > 12 using 6M NaOH while cooling in an ice bath.

    • Extract the liberated free base with dichloromethane (3 x 50 mL). Dry over anhydrous Na2​SO4​ and concentrate carefully (product is volatile) to yield the pure free base.

Protocol B: Pd/C Catalysis under Acidic Conditions (Hydrochloride Salt Isolation)

Causality Focus: For laboratories lacking high-pressure infrastructure, Pd/C operates efficiently at low pressures. The addition of HCl instantly protonates the primary amine upon formation, dropping its nucleophilicity to zero and entirely preventing secondary amine formation. Low temperature mitigates Pd-catalyzed C-F bond cleavage.

Materials:

  • (1r,3r)-3-fluorocyclobutanecarbonitrile (1.0 eq, 50 mmol, 4.95 g)

  • 10% Palladium on Carbon (50% wet) (0.5 g)

  • Methanol (50 mL)

  • Concentrated aqueous HCl (37%) (1.5 eq, 75 mmol, 6.2 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL heavy-walled Parr hydrogenation flask, suspend the 10% Pd/C in methanol.

  • Substrate & Acid Addition: Add the nitrile precursor followed slowly by the concentrated HCl. Causality: Adding the acid prior to hydrogen exposure ensures that the very first molecules of amine generated are immediately trapped as the unreactive ammonium salt.

  • Hydrogenation: Attach the flask to a Parr shaker. Purge with nitrogen (3x), then hydrogen (3x). Pressurize to 5 bar (approx. 72 psi) with hydrogen gas.

  • Agitation: Shake the reaction at 25 °C for 12 hours.

  • In-Process Control (IPC) via 19 F-NMR: Withdraw a 0.1 mL aliquot, filter, and analyze via 19 F-NMR. Validation Check: The nitrile precursor exhibits a multiplet around -175 ppm, whereas the methanamine product shifts to approximately -182 ppm. The absence of the -175 ppm signal confirms total conversion.

  • Isolation: Filter the reaction mixture through Celite to remove Pd/C. Concentrate the filtrate to complete dryness.

  • Trituration: Suspend the resulting sticky solid in MTBE (50 mL) and stir vigorously for 1 hour. Filter the resulting white crystalline powder. This yields 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride in high purity.

References

  • Demchuk, O. P., Vashchenko, B., Grygorenko, O., & Bobovskyi, B. V. (2024). "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry." European Journal of Organic Chemistry, 27(15), e202400493. URL: [Link]

  • Formenti, D., et al. (2022). "Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines." Chemical Science, 13, 11150-11157. URL: [Link]

  • Huang, Y., & Sachtler, W. M. H. (1999). "Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism." Applied Catalysis A: General (Referenced via ResearchGate for von Braun mechanism principles). URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving yield in 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical yield-loss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride .

As a Senior Application Scientist, I have designed this guide to address the most critical yield-loss points encountered during the multigram synthesis of this specific fluorinated building block. Synthesizing strained, low-molecular-weight fluorinated cyclobutanes requires strict mechanistic control. This guide moves beyond basic protocols by explaining the causality behind each failure mode and providing self-validating workflows to ensure your success.

Process Flow & Critical Yield-Loss Points

SynthesisWorkflow A 3-Oxocyclobutane-1-carboxylic acid B cis-3-Hydroxycyclobutane-1-carboxylic acid (Reduction & Separation) A->B NaBH4 / Separation C trans-3-Fluorocyclobutane-1-carboxylic acid (Deoxyfluorination) B->C DAST or Deoxo-Fluor CRITICAL: E2 Elimination Risk D trans-3-Fluorocyclobutane-1-carboxamide (Amidation) C->D CDI, NH3(aq) E 1-[(1r,3r)-3-Fluorocyclobutyl]methanamine (Borane Reduction) D->E BH3-THF / Reflux CRITICAL: B-N Complexation F 1-[(1r,3r)-3-Fluorocyclobutyl]methanamine HCl (Salt Formation) E->F HCl in Dioxane CRITICAL: Amine Volatility

Fig 1. Synthetic workflow highlighting critical yield-loss points in fluorination and reduction.

Troubleshooting Guide: Critical Interventions

Q1: My yield drops significantly during the deoxyfluorination of cis-3-hydroxycyclobutane-1-carboxylic acid. I am seeing a major byproduct. What is happening? A1: The cyclobutane ring possesses significant angle strain (~26 kcal/mol). When you treat the cis-alcohol with DAST or Deoxo-Fluor to achieve the necessary S N​ 2 inversion for the trans (1r,3r) configuration, E2 elimination becomes a highly competitive side reaction[1]. The basicity of the fluoride ion facilitates the formation of unwanted 3-cyclobutenecarboxylic acid derivatives.

  • Causality & Solution: To suppress E2 elimination, you must strictly control the thermodynamics of the reaction. Add DAST at -78 °C and do not allow the reaction to exceed room temperature[2]. Alternatively, utilizing XtalFluor-E in combination with Et 3​ N·3HF reduces the basicity of the reaction medium, favoring the S N​ 2 pathway and significantly improving the yield[1].

  • Self-Validating System: Analyze the crude mixture via 1 H and 19 F NMR before purification. The desired product shows a characteristic 19 F multiplet around -175 ppm. If you observe vinylic protons around 6.0 ppm in the 1 H NMR, elimination has occurred, indicating insufficient temperature control.

Q2: I reduced the trans-3-fluorocyclobutane-1-carboxamide using BH 3​ -THF, but I cannot isolate the amine. Where is my product? A2: Borane (BH 3​ ) is a strong Lewis acid that forms a highly stable complex with the newly formed primary amine (R-NH 2​ ·BH 3​ )[3]. Standard aqueous workups are insufficient to break this B-N bond. Consequently, the product remains complexed, altering its solubility and leading to massive yield losses during extraction.

  • Causality & Solution: You must chemically cleave the borane-amine complex. After the reduction is complete, quench the excess borane with methanol, followed by the addition of 3M HCl. Refluxing this acidic mixture at 65 °C for several hours forces the dissociation of the complex, liberating the free amine hydrochloride[3].

  • Self-Validating System: Take a small aliquot of the reaction mixture post-quench but pre-reflux. Run an LC-MS. If you see a major mass peak at [M+14] + instead of the expected [M+H] + (m/z 104.1 for the free amine), the borane complex is still intact. Continue refluxing until only [M+H] + is observed.

Q3: After extracting the free amine into dichloromethane, I evaporated the solvent but found almost no mass in my flask. Why? A3: 1-[(1r,3r)-3-fluorocyclobutyl]methanamine is a low-molecular-weight aliphatic amine. Without the ability to form extensive intermolecular hydrogen bond networks in non-polar solvents, it exhibits extreme volatility (similar cyclobutylmethanamines have boiling points around 112 °C)[4].

  • Causality & Solution: Evaporating the extraction solvent under reduced pressure will co-evaporate your free base product. You must trap the amine as a non-volatile salt before removing the solvent. Dry the organic extract and immediately add a solution of 4M HCl in dioxane to precipitate the hydrochloride salt directly.

Quantitative Yield Optimization Summary

Reaction StepPrimary Failure MechanismStandard Unoptimized YieldOptimized YieldCritical Intervention
Deoxyfluorination E2 Elimination30 - 40%75 - 85%Strict -78 °C addition; alternative reagents (XtalFluor-E)
Amide Reduction Incomplete B-N cleavage15 - 25%85 - 95%Methanol/3M HCl quench followed by 65 °C reflux
Salt Isolation Volatilization of free base< 10%> 90%Direct precipitation with HCl in dioxane; NO evaporation

Standard Operating Procedure: Optimized Reduction & Salt Formation

Objective: High-yield conversion of trans-3-fluorocyclobutane-1-carboxamide to 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve trans-3-fluorocyclobutane-1-carboxamide (1.0 eq) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add Borane-THF complex (1.0 M in THF, 3.0 eq) dropwise to manage the exothermic reaction. Once addition is complete, attach a reflux condenser and heat the reaction to 65 °C for 16 hours[3].

  • Quench & Cleavage (Critical): Cool the reaction mixture back to 0 °C. Carefully add Methanol (equal volume to THF) dropwise to quench unreacted borane (Caution: vigorous H 2​ evolution). Following the methanol quench, slowly add 3M HCl (equal volume)[3].

  • B-N Bond Dissociation: Heat the quenched, acidic mixture to 65 °C for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure only to remove the volatile THF and Methanol. Do not evaporate the aqueous layer. Cool the remaining aqueous layer to 0 °C and basify to pH 12 using 5M NaOH.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers and dry over anhydrous Na 2​ SO 4​ . Filter the drying agent. STOP: Do not rotary evaporate the DCM.

  • Salt Precipitation: To the stirred DCM filtrate at 0 °C, dropwise add 4M HCl in dioxane (1.5 eq). Stir for 30 minutes. The product will precipitate as a white crystalline solid.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum to afford pure 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q: The final hydrochloride salt is turning into a sticky paste on the benchtop. How do I handle it? A: The hydrochloride salt of this small fluorinated amine is highly hygroscopic. Exposure to ambient humidity will cause it to deliquesce. Always handle the final product in a glovebox or under a strict nitrogen stream, and store it in a tightly sealed desiccator over Drierite or P 2​ O 5​ .

Q: Can I use LiAlH 4​ instead of Borane for the reduction? A: While LiAlH 4​ can reduce amides to amines without forming a stable complex, it poses a risk of reductive defluorination, especially if the reaction is pushed with heat. Borane-THF is much milder and preserves the C-F bond integrity[1].

Sources

Optimization

resolving solubility issues with 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride in organic solvents

Resolving Solubility Issues with 1-[(1r,3r)-3-fluorocyclobutyl]methanamine Hydrochloride in Organic Solvents Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Solubility Issues with 1-[(1r,3r)-3-fluorocyclobutyl]methanamine Hydrochloride in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to dissolve small, polar amine salts in organic media. The compound 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride presents a classic solubility paradox. While the fluorocyclobutyl ring provides some lipophilic character, the primary amine hydrochloride group dominates its physical properties. The resulting high lattice energy makes this salt virtually insoluble in low-dielectric organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

This troubleshooting guide provides field-proven, self-validating methodologies to overcome these solubility barriers, ensuring your downstream applications—such as amide couplings or reductive aminations—proceed efficiently.

FAQ 1: The Thermodynamics of Insolubility

Q: Why does 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride crash out of my organic reaction mixture?

A: The insolubility is driven by thermodynamics. In the solid state, the positively charged ammonium ion and the negatively charged chloride ion form a tightly packed, highly stable crystal lattice. For the salt to dissolve, the solvent must provide enough solvation energy to overcome this lattice energy[1]. Solvents with low dielectric constants ( ϵ ) cannot effectively shield the separated ions, leading to rapid precipitation.

To resolve this, you must either change the solvent system to one with a higher dielectric constant or neutralize the salt to its highly lipophilic 2 form[2].

Table 1: Solvent Dielectric Constants vs. Solubilizing Power

SolventDielectric Constant ( ϵ )Solubilizing Power for Amine HClRecommended Application
Dichloromethane (DCM) 8.9Very PoorRequires free-basing prior to or during reaction.
Tetrahydrofuran (THF) 7.5Very PoorRequires free-basing; poor for ionic species.
N,N-Dimethylformamide (DMF) 36.7Moderate to GoodPeptide synthesis; polar aprotic reactions.
Methanol (MeOH) 32.7ExcellentReductive aminations.
Dimethyl Sulfoxide (DMSO) 46.7ExcellentSNAr reactions; analytical stock solutions.
FAQ 2: In Situ Free-Basing (The Standard Approach)

Q: I need to use this amine in an amide coupling using EDC/HOBt or HATU in DCM. How do I get it into solution without a separate purification step?

A: The most efficient method is in situ free-basing using a sterically hindered, 3[3] such as N,N-Diisopropylethylamine (DIPEA, Hünig's base).

The Causality: The cyclobutylamine derivative has a predicted conjugate acid pKa of approximately 10.8[4], while DIPEA has a conjugate acid pKa of 10.75[5]. Because their pKa values are nearly identical, adding exactly 1.0 equivalent of DIPEA will only partially deprotonate the amine. However, by adding an excess of DIPEA (2.0 to 3.0 equivalents) and introducing an activated carboxylic acid, the liberated free amine is continuously consumed. According to Le Chatelier's principle, this dynamic consumption drives the deprotonation equilibrium entirely to the right[5]. Furthermore, the byproduct (DIPEA-HCl) is highly soluble in DCM, preventing unwanted precipitation, and the steric bulk of DIPEA prevents it from acting as a competing nucleophile[6].

Table 2: Reagent pKa and Nucleophilicity Comparison

CompoundConjugate Acid pKaNucleophilicityRole in Synthesis
1-[(1r,3r)-3-fluorocyclobutyl]methanamine ~10.8HighPrimary Nucleophile
N,N-Diisopropylethylamine (DIPEA) 10.75Very LowProton Scavenger / Base
Triethylamine (TEA) 10.75Low to ModerateProton Scavenger / Base
Protocol: In Situ Free-Basing for Amide Coupling
  • Suspension: Suspend 1.0 equivalent of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride in anhydrous DCM (0.1 M to 0.5 M concentration). The mixture will be cloudy.

  • Neutralization: Add 2.5 equivalents of DIPEA dropwise at room temperature.

  • Validation Checkpoint: Stir for 10 minutes. The cloudy suspension should transition to a completely clear solution. This self-validates that the insoluble amine hydrochloride has been successfully converted into the soluble free amine and soluble DIPEA-HCl salt.

  • Coupling: Add your carboxylic acid (1.0 eq) followed by your coupling reagent (e.g., HATU, 1.1 eq). Stir until completion as monitored by TLC or LC-MS[7].

Workflow Step1 1. Suspend Amine HCl Salt in DCM or DMF Step2 2. Add DIPEA (2.0 - 3.0 eq) Stir for 10-15 mins Step1->Step2 Step3 3. In Situ Free-Basing (Liberates Free Amine) Step2->Step3 Step4 4. Add Activated Acid (e.g., HATU or EDC/HOBt) Step3->Step4 Step5 5. Amide Product Formation (DIPEA-HCl remains in solution) Step4->Step5

Workflow for in situ free-basing during amide coupling.

FAQ 3: Ex Situ Free-Basing (Liquid-Liquid Extraction)

Q: My downstream reaction is highly sensitive to chloride ions and excess organic base. How can I isolate the pure free amine?

A: When trace chloride or competitive base binding is detrimental (e.g., in certain transition-metal catalyzed cross-couplings), you must perform an ex situ free-basing via 8[8].

The Causality: By treating the salt with a strong aqueous inorganic base like NaOH or KOH (pKa of H2O is 15.7), you completely deprotonate the amine hydrochloride. The neutral 1-[(1r,3r)-3-fluorocyclobutyl]methanamine loses its ionic charge, drastically increasing its partition coefficient ( LogP ) in favor of the organic phase[2].

Protocol: Ex Situ Free-Basing by Extraction
  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of 1M aqueous NaOH (or KOH).

  • Validation Checkpoint 1: Check the pH of the aqueous solution using pH paper. It must be ≥12 to ensure complete deprotonation. If not, add more NaOH.

  • Extraction: Transfer to a separatory funnel and extract with DCM (3 × equal volume of the aqueous layer)[8].

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ for 10 minutes.

  • Validation Checkpoint 2: The DCM solution should be perfectly clear, indicating the removal of all aqueous emulsions.

  • Isolation: Filter off the drying agent and carefully concentrate the solvent under reduced pressure. Caution: Low molecular weight aliphatic amines can be volatile. Do not exceed 30°C on the rotary evaporator.

LogicTree Q1 Is the reaction highly sensitive to chloride ions or excess base? Yes Yes Q1->Yes No No Q1->No ExSitu Ex Situ Extraction (Aqueous NaOH -> DCM extraction) Yes->ExSitu InSitu In Situ Neutralization (Add DIPEA/TEA directly to reaction) No->InSitu

Decision matrix for selecting a free-basing strategy.

References
  • Submonomer synthesis of sequence defined peptoids with diverse side-chains - eScholarship. 8

  • The Solvation and Dissociation of 4-Benzylaniline Hydrochloride in Chlorobenzene - ACS Publications. 1

  • Free base - Wikipedia. 2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.7

  • Cyclobutylamine CAS#: 2516-34-9 - ChemicalBook. 4

  • Non-nucleophilic base - Wikipedia. 3

  • N,N-Diisopropylethylamine - Wikipedia. 5

  • N,N-Diisopropylethylamine: Application, synthesis and toxicity - ChemicalBook. 6

Sources

Troubleshooting

optimizing HPLC conditions for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of challenging active pharmaceutical ingredient (API) intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of challenging active pharmaceutical ingredient (API) intermediates. 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride represents a "perfect storm" of analytical challenges: it is a highly polar, basic salt that completely lacks a UV chromophore.

To achieve robust, reproducible separations, we cannot rely on standard reversed-phase (RP) methods. Below, I have designed a comprehensive troubleshooting guide, decision matrices, and self-validating methodologies tailored specifically to the physicochemical properties of this molecule.

MODULE 1: The Detection Dilemma (Overcoming the Chromophore Absence)

Q: Why is my UV baseline erratic, and why do I see no distinct peaks for this compound at 210 nm? A: Aliphatic amines lack the conjugated π -electron systems required for UV absorbance. At low wavelengths (200–210 nm), your mobile phase solvents (like methanol or acetate) and dissolved oxygen absorb UV light strongly, leading to severe baseline drift and poor signal-to-noise ratios. The Causality: You are trying to detect a transparent molecule in a semi-opaque background. You must either use a universal detector like a Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD)[1], or chemically attach a chromophore via pre-column derivatization using reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl)[2][3].

DetectionStrategy Start Analyze 1-[(1r,3r)-3-fluorocyclobutyl] methanamine HCl Equip Is CAD, ELSD, or MS available? Start->Equip Direct Direct Analysis (HILIC or Mixed-Mode) Equip->Direct Yes Deriv Pre-Column Derivatization (FMOC-Cl or Dansyl-Cl) Equip->Deriv No (Only UV/FLD) CAD Universal Detection (CAD/ELSD/MS) Direct->CAD UV UV/Vis or Fluorescence Detection Deriv->UV

Decision matrix for selecting the optimal detection strategy for aliphatic amines.

Protocol 1: Self-Validating FMOC-Cl Pre-Column Derivatization

If your lab is restricted to UV/Vis detection, FMOC-Cl is the gold standard for primary amines because it forms highly stable carbamate derivatives[2][3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium borate buffer, adjusted to pH 9.5.

    • Causality: The amine must be unprotonated (free base) to act as a nucleophile. The pKa of our target amine is ~9.5; this buffer ensures sufficient free base concentration without hydrolyzing the FMOC-Cl too rapidly.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM.

  • Reaction: In an autosampler vial, mix 100 µL of the sample, 100 µL of borate buffer, and 200 µL of FMOC-Cl reagent. Incubate at 25°C for 20 minutes[3].

  • Quenching (Critical Step): Add 50 µL of 100 mM glycine.

    • Causality: Glycine acts as a sacrificial amine to consume unreacted FMOC-Cl, preventing it from reacting with column impurities or degrading unpredictably during analysis.

  • System Suitability & Self-Validation: Monitor the FMOC-OH (hydrolysis product) peak area in your chromatogram. If the FMOC-OH peak area fluctuates by >5% between runs, your reagent is degrading, indicating the derivatization is no longer operating in the required reagent-excess conditions.

MODULE 2: Retention & Peak Shape Optimization

Q: My underivatized amine elutes in the void volume on a C18 column and exhibits severe tailing. How do I fix this? A: The hydrochloride salt of this small fluorinated cyclobutylamine is highly polar. On a standard C18, it lacks the hydrophobic surface area necessary for partitioning. Furthermore, the tailing is caused by secondary ion-exchange interactions between the positively charged protonated amine and negatively charged residual silanols on the silica support. The Causality: You must shift the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[4][5] or use Ion-Pairing Reversed-Phase (IP-RP) chromatography[6].

RetentionMech Problem Poor Retention & Tailing on Standard C18 Solution1 HILIC Mode (Polar Stationary Phase) Problem->Solution1 Solution2 Ion-Pairing RP (e.g., Octanesulfonate) Problem->Solution2 Mech1 Partitioning into Aqueous Layer Solution1->Mech1 Mech2 Formation of Neutral Hydrophobic Complex Solution2->Mech2 Result Increased Retention & Improved Peak Shape Mech1->Result Mech2->Result

Mechanistic pathways for increasing retention of polar aliphatic amines.

Protocol 2: Self-Validating HILIC Method for Direct Analysis

HILIC is ideal if you have a CAD or MS detector, as it avoids derivatization entirely[4][5].

Step-by-Step Methodology:

  • Mobile Phase A: 10 mM Ammonium Formate in water (pH 3.0).

    • Causality: Volatile buffer is mandatory for CAD/MS. The low pH ensures the amine remains fully protonated, maintaining a consistent charge state for partitioning into the aqueous layer.

  • Mobile Phase B: 100% MS-Grade Acetonitrile.

  • Column Selection: Use an Amide-bonded or Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm)[4][5].

  • Gradient Elution: Start at 90% B, hold for 2 mins, then ramp to 60% B over 10 mins.

    • Causality: In HILIC, water is the strong eluting solvent. Starting with high organic content promotes the formation of the water-enriched layer on the stationary phase.

  • System Suitability & Self-Validation: Inject a void volume marker (e.g., toluene). Calculate the retention factor ( k′ ). If k′<2.0 for your API, the aqueous layer on the stationary phase has been depleted. The system self-corrects by triggering a re-equilibration step of 50 column volumes of 50% B before returning to initial conditions.

MODULE 3: Quantitative Method Comparison

To help you select the best approach for your specific laboratory setup, synthesize the quantitative parameters using the table below:

ParameterHILIC (Direct Analysis)Ion-Pairing RP (Direct)RP-HPLC (FMOC Derivatized)
Column Chemistry Amide or ZwitterionicC18 (Highly End-capped)Standard C18 or C8
Mobile Phase A 10 mM NH₄Formate (pH 3.0)10 mM Sodium Octanesulfonate0.1% TFA in Water
Mobile Phase B Acetonitrile (>80% initial)AcetonitrileAcetonitrile
Required Detector CAD / ELSD / MSUV (Poor) / CAD (Not recommended)UV (265 nm) / Fluorescence
Sensitivity (LOD) ~10–50 ng on-column>500 ng on-column~1–5 ng on-column
Sample Prep Time Low (Dilute & Shoot)Low (Dilute & Shoot)High (25 min reaction)

MODULE 4: Advanced Troubleshooting FAQs

Q: I am using HILIC, but my amine peak is split or severely fronting. What is happening? A: This is a classic injection solvent mismatch. If your sample is dissolved in water or a highly aqueous diluent, the water acts as a strong eluent plug. Upon injection, it locally disrupts the delicate partitioning layer on the HILIC stationary phase, causing a portion of the analyte to rush ahead of the main band. Solution: Dilute your sample in at least 75% Acetonitrile before injection.

Q: My CAD baseline is erratic and spiking randomly. Is the detector broken? A: Likely not. Charged Aerosol Detectors are incredibly sensitive to non-volatile background particulates[1]. If you previously ran phosphate buffers or sodium/potassium ion-pairing agents (like sodium octanesulfonate) on that system, they are precipitating inside the CAD's drying tube[6]. Solution: Switch exclusively to MS-grade volatile buffers (ammonium formate/acetate) and flush the HPLC system and CAD with methanol overnight.

Q: Can I separate the (1r,3r) trans-isomer from the (1s,3s) cis-isomer using these methods? A: Yes. Because the (1r,3r) and (1s,3s) configurations are diastereomers (geometric isomers of the cyclobutane ring), they possess different spatial geometries and dipole moments. They can often be resolved on a high-efficiency Pentafluorophenyl (PFP) column. The PFP phase offers unique dipole-dipole and fluorophilic interactions that are highly sensitive to the spatial orientation of the fluorine atom on the cyclobutane ring relative to the amine group.

References

  • Title: HPLC Columns ProteCol™ HILIC Source: Separations / Chromatec URL: [Link]

  • Title: Determination of aliphatic amines by high performance liquid chromatography with amperometric detection Source: ResearchGate URL: [Link]

  • Title: Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines Source: RSC Books URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride . This molecule presents a dual stability challenge: the highly hygroscopic nature of the primary amine hydrochloride salt, and the thermal/pH sensitivity of the fluorinated cyclobutane ring.

This guide bypasses generic advice to provide you with causality-driven troubleshooting and self-validating experimental workflows.

Quantitative Storage Parameters & Stability Metrics

To establish a baseline for your laboratory protocols, adhere strictly to the following quantitative thresholds. Deviation from these parameters triggers the degradation pathways discussed in the FAQs below.

ParameterOptimal ConditionCritical ThresholdConsequence of Failure
Temperature (Solid) -20°C> 25°C (Prolonged)Thermal dehydrofluorination
Relative Humidity (RH) < 10% RH> 60% RHDeliquescence, phase separation
Atmosphere Argon / Dry N₂Ambient Air / O₂Oxidative degradation
Aqueous pH 5.5 – 6.5> 7.5Base-catalyzed elimination of HF
Light Exposure Dark (Amber glass)Direct UVPhotochemical cleavage
Troubleshooting & FAQs
Q1: My bulk powder has turned into a sticky, clumped mass. What happened, and how do I prevent it?

Causality: The hydrochloride salt of the methanamine moiety is highly hygroscopic. When exposed to ambient air where the relative humidity (RH) exceeds the compound's critical relative humidity (CRH), it absorbs moisture and undergoes deliquescence. This causes the compound to transition from a crystalline solid to a[1]. This localized aqueous micro-environment not only makes the compound impossible to weigh accurately but also accelerates hydrolytic degradation.

Self-Validating Aliquoting Methodology: To prevent deliquescence, you must implement a strict, self-validating aliquoting workflow.

  • Baseline Validation (Tare): Record the exact tare weight of empty, pre-dried amber glass vials using an analytical balance (0.01 mg precision).

  • Thermal Equilibration: Before opening the master stock vial, allow it to equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation on the powder bed.

  • Atmospheric Control: Transfer the sealed vial and tared aliquoting vials into a glovebox purged with dry Argon (RH < 10%).

  • Dispensing: Aliquot the required mass into the tared vials.

  • Sealing: Backfill the vials with Argon and seal immediately with PTFE-lined caps.

  • Validation Check: Re-weigh the sealed vials. The final weight must exactly equal the tare weight plus the dispensed mass. A weight discrepancy of >0.1% indicates moisture uptake during the handling process, invalidating the aliquot.

AliquotWorkflow S1 1. Equilibrate Closed Vial to RT S2 2. Transfer to Glovebox (<10% RH) S1->S2 S3 3. Aliquot into Pre-tared Vials S2->S3 S4 4. Argon Backfill & PTFE Seal S3->S4 V1 Validation: Post-weighing (Δ <0.1%) S4->V1

Self-validating workflow for aliquoting hygroscopic amine hydrochlorides.

Q2: Chromatographic analysis (LC-MS) of my stored sample shows a new peak with a mass shift of -20 Da. What is this degradant?

Causality: A mass loss of exactly 20 Da corresponds to the loss of hydrogen fluoride (HF). The fluorocyclobutyl ring is highly susceptible to elimination reactions (E2 or E1cb mechanisms), particularly when exposed to thermal stress or trace basic impurities. The elimination of the fluorine atom and an adjacent proton generates a [2]. If your sample deliquesced (as described in Q1), the resulting aqueous micro-environment acts as a catalyst, drastically lowering the activation energy required for this thermal dehydrofluorination.

Degradation API Intact API: Fluorocyclobutyl methanamine HCl Moisture Moisture Absorption (RH > CRH) API->Moisture Humidity Thermal Thermal/Basic Stress (T > 25°C, pH > 7) API->Thermal Stress Deliquescence Deliquescence (Aqueous Micro-environment) Moisture->Deliquescence Phase Change Dehydro E2 Dehydrofluorination (-HF) Deliquescence->Dehydro Accelerates Thermal->Dehydro Catalysis Degradant Cyclobutene Degradant (-20 Da) Dehydro->Degradant Product

Primary degradation pathways: deliquescence and dehydrofluorination.

Q3: How should I prepare and store aqueous stock solutions for in vitro assays to prevent degradation?

Causality: Amine hydrochlorides in aqueous solutions are susceptible to hydrolysis and oxidation over time, particularly at [3]. Furthermore, if the reconstitution buffer is even slightly basic (pH > 7.5), it will immediately trigger the dehydrofluorination of the cyclobutane ring.

Self-Validating Reconstitution Methodology:

  • Solvent Preparation: Degas ultra-pure water (18.2 MΩ·cm) by sparging with Argon for 15 minutes to displace dissolved oxygen.

  • Baseline Validation (pH): Measure the pH of the degassed water. It must be slightly acidic (pH 5.5 – 6.5). Do not use PBS or Tris buffers for long-term stock storage, as their higher pH profiles promote degradation.

  • Dissolution: Dissolve the compound to your target concentration (e.g., 10 mM).

  • Validation Check (Degradation Monitor): Re-measure the pH of the solution after dissolution. A sudden, sharp drop in pH indicates that hydrofluoric acid (HF) has been released into the solution, confirming that ring degradation has already occurred. If the pH remains stable, proceed to the next step.

  • Storage: Dispense into single-use amber microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

References
  • Grokipedia. "Hydrochloride". Grokipedia.[Link]

  • Fuller, G., & Tatlow, J. C. "Some Isomeric Hexafluorocyclobutanes and Pentafluorocyclobutenes". RSC Publishing.[Link]

  • Roman, et al. "An Overview of Degradation Strategies for Amitriptyline". PMC - NIH.[Link]

Sources

Troubleshooting

optimizing reaction conditions for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine amide coupling

Welcome to the Technical Support Center for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine amide coupling. This portal is designed for drug development professionals and synthetic chemists who require robust, scalable, and hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine amide coupling. This portal is designed for drug development professionals and synthetic chemists who require robust, scalable, and high-yielding procedures for incorporating this unique fluorinated building block into pharmaceutical pipelines.

The incorporation of a 3-fluorocyclobutyl moiety is highly valued in medicinal chemistry for its ability to improve metabolic stability and modulate lipophilicity without drastically altering the steric profile of the parent molecule[1]. However, the volatility of the amine free base and the specific steric demands of the cyclobutane ring require precise optimization of coupling conditions.

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and prevent the loss of starting materials, all coupling reactions with this amine should follow a self-validating workflow. Because 1-[(1r,3r)-3-fluorocyclobutyl]methanamine is highly volatile as a free base, it is almost exclusively handled as a hydrochloride salt (MW: 139.6 g/mol ).

Workflow A 1. Acid Activation (Acid + HATU + DIPEA) B 2. LC-MS Verification (Confirm Active Ester) A->B C 3. Amine Addition (Add HCl Salt) B->C D 4. Nucleophilic Acyl Substitution C->D

Self-validating workflow for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine coupling.

Protocol A: High-Efficiency HATU Coupling (For Sterically Hindered Acids)

HATU is the premier reagent for coupling this amine to hindered substrates[2]. However, to prevent guanidinylation of the primary amine, the active ester must be formed before the amine is introduced.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: A large excess of base is required because 1.0 eq will be consumed to neutralize the amine hydrochloride salt, and another 1.0 eq is required to drive the coupling cycle.

  • Reagent Addition: Cool the mixture to 0 °C and add HATU (1.1 eq) portion-wise.

  • Self-Validation Step: Stir for 15–30 minutes at 0 °C. Withdraw a 1 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. Do not proceed until the mass of the starting acid has disappeared and the HOAt-active ester is observed.

  • Amine Introduction: Add 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (1.2 eq) in a single portion.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor by TLC or LC-MS until complete.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: EDC/HOAt/DIPEA Coupling (For Epimerization-Prone Chiral Acids)

When coupling to chiral α-amino acids where epimerization is a risk, a milder carbodiimide approach is preferred over uronium salts[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq), 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (1.2 eq), and HOAt (1.2 eq) in anhydrous DCM (0.1 M).

  • Neutralization: Add DIPEA (3.0 eq) and stir for 10 minutes to liberate the free amine in situ.

  • Coupling: Cool to 0 °C and add EDC·HCl (1.2 eq).

  • Self-Validation Step: After 2 hours, check the reaction via LC-MS. If the conversion is stalled, check the pH of the reaction mixture by spotting it on wet pH paper. If pH < 8, add an additional 1.0 eq of DIPEA. Causality: EDC couplings can stall if the local pH drops, protonating the amine and destroying its nucleophilicity.

  • Completion: Stir overnight at room temperature, then wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

Quantitative Data: Reagent Selection Matrix

Selecting the correct coupling reagent is critical for optimizing yields with fluorocyclobutyl amines. The table below summarizes the quantitative and qualitative performance metrics of standard reagents.

Coupling Reagent SystemActivation IntermediateEpimerization RiskGuanidinylation RiskTypical Yield RangeRecommended Use Case
HATU / DIPEA HOAt active esterModerateHigh (if not pre-mixed)85% - 95%Sterically hindered acids; unreactive substrates[2].
EDC / HOAt / DIPEA OAt active esterLowNone75% - 90%Standard couplings; parallel library synthesis[3].
T3P / TEA Mixed anhydrideVery LowNone70% - 85%Scale-up; highly epimerization-prone chiral acids.
DMT-MM Triazine active esterLowNone40% - 60%Aqueous conditions; however, yields are often inferior to EDC/HOAt[3].

Troubleshooting Guide

Troubleshooting Issue Issue: Low Amide Yield Check1 Is unreacted amine present? Issue->Check1 Yes1 Yes: Poor Activation or Steric Hindrance Check1->Yes1 Yes No1 No: Amine Volatility or Side Reactions Check1->No1 No Sol1 Switch to HATU/HOAt or increase temp Yes1->Sol1 Sol2 Check guanidinylation Pre-mix acid & reagent No1->Sol2

Logical troubleshooting tree for low yields in fluorocyclobutyl amide couplings.

Q: I am observing a major byproduct with a mass of +98 Da relative to my expected amide. What is this? A: This is a tetramethylguanidinium adduct. Causality: Uronium coupling reagents like HATU are highly electrophilic. If the carboxylic acid activation is slow, or if the amine and HATU are mixed simultaneously, the primary amine will attack the uronium carbon of HATU faster than it attacks the active ester. Solution: Strictly adhere to the self-validating Protocol A. Ensure the HOAt-active ester is fully formed before adding the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride.

Q: My conversion is stuck at 40-50%, and adding more amine doesn't help. What is going wrong? A: This is almost always a base stoichiometry or volatility issue. Causality: Because the amine is supplied as an HCl salt, 1.0 equivalent of DIPEA merely neutralizes the salt. If you only use 1.5 eq of base total, the reaction will quickly become acidic as the coupling cycle generates acidic byproducts, protonating the remaining amine and halting the reaction. Furthermore, if the reaction is heated in a poorly sealed vessel, the liberated free base (which has a low molecular weight) will evaporate. Solution: Use a minimum of 3.0 equivalents of DIPEA and ensure the reaction vessel is tightly sealed (e.g., using a crimp-top vial) if heating is required.

Q: I see significant epimerization of my chiral α-amino acid partner when coupling with this amine. A: Base-catalyzed enolization via an oxazolone intermediate is occurring. Causality: The use of strong bases (like TEA or DIPEA) in conjunction with highly active uronium reagents (HATU) promotes the formation of an oxazolone intermediate from the activated chiral acid, which rapidly racemizes. Solution: Switch the base to 2,4,6-collidine, which is basic enough to drive the reaction but sterically hindered enough to minimize oxazolone deprotonation. Alternatively, switch the coupling reagent to T3P.

Frequently Asked Questions (FAQs)

Q: Does the fluorine atom on the cyclobutane ring reduce the nucleophilicity of the amine? A: Only negligibly. The fluorine atom exerts a mild electron-withdrawing inductive effect, but it is insulated from the primary amine by a methylene spacer (-CH₂-). The primary factors affecting the coupling rate are the steric bulk of the cyclobutyl ring and the accurate neutralization of the hydrochloride salt.

Q: Is the 3-fluorocyclobutyl ring stable to the basic conditions of amide coupling? A: Yes. The C-F bond on the cyclobutane ring is chemically robust and metabolically stable[4]. True degradation (such as HF elimination) requires extremely harsh basic conditions or high temperatures that are not present in standard DIPEA/TEA-mediated couplings. If you observe degradation, it is likely occurring on the carboxylic acid partner, not the fluorocyclobutyl amine.

Q: Can I use microwave irradiation to speed up the coupling? A: Yes, microwave irradiation can be highly effective for coupling this amine to sterically hindered acids. However, because the free amine is volatile, the reaction must be performed in a pressure-rated, sealed microwave vial. Limit temperatures to 80 °C to prevent thermal degradation of the coupling reagents.

References

  • Sigma-Aldrich. 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride.
  • National Institutes of Health (NIH). Synthesis of complex unnatural fluorine-containing amino acids - PMC.
  • Royal Society of Chemistry (RSC). MedChemComm: Rational remodeling of the amide moiety....
  • CORE.
  • National Institutes of Health (NIH).

Sources

Reference Data & Comparative Studies

Validation

Analytical Differentiation of Fluorinated Cyclobutylmethanamines: A Mass Spectrometry Comparison Guide

Introduction: The Analytical Challenge in Drug Design In contemporary medicinal chemistry, the incorporation of fluorinated cycloalkanes is a privileged strategy. Specifically, 1-[(1r,3r)-3-fluorocyclobutyl]methanamine h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Drug Design

In contemporary medicinal chemistry, the incorporation of fluorinated cycloalkanes is a privileged strategy. Specifically, 1-[(1r,3r)-3-fluorocyclobutyl]methanamine has emerged as a critical building block in the development of highly selective PARP1 inhibitors [1] and orexin receptor agonists. The addition of the fluorine atom enhances metabolic stability and modulates basicity without adding significant steric bulk.

However, differentiating the trans (1r,3r) isomer from its cis (1s,3s) counterpart, as well as from difluorinated or non-fluorinated alternatives, poses a significant analytical challenge. Because these isomers possess identical exact masses and highly similar polarities, standard reversed-phase liquid chromatography (RP-LC) often fails to resolve them. As an application scientist, I rely on a combination of orthogonal chromatographic selectivity and stereochemically-driven tandem mass spectrometry (MS/MS) to achieve unambiguous identification.

This guide objectively compares the MS fragmentation performance of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine against its structural alternatives and provides a self-validating analytical protocol for their differentiation.

Mechanistic Fragmentation Profiling

To understand how to differentiate these molecules, we must first analyze the causality behind their gas-phase dissociation. When subjected to Electrospray Ionization (ESI) in positive ion mode, 1-[(1r,3r)-3-fluorocyclobutyl]methanamine yields a protonated precursor ion [M+H]+ at m/z 104.09.

Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary competing fragmentation pathways:

  • Deamination (-17 Da): The loss of NH3​ yields a fluorocyclobutylmethyl cation at m/z 87.06.

  • Defluorination (-20 Da): The loss of HF yields a cyclobutene-methanamine cation at m/z 84.08.

The Stereoelectronic Effect: The spatial orientation of the fluorine atom relative to the aminomethyl group dictates the dominant fragmentation pathway. In the cis (1s,3s) isomer, the syn-periplanar arrangement allows the protonated amine to potentially interact with the fluorine atom, lowering the transition state energy for HF elimination. Conversely, in the trans (1r,3r) isomer, the anti-periplanar geometry lacks this anchimeric assistance, making the loss of NH3​ comparatively more favorable [2].

MS_Fragmentation M [M+H]+ m/z 104.09 1-[(1r,3r)-3-fluorocyclobutyl]methanamine F87 [M+H-NH3]+ m/z 87.06 Fluorocyclobutylmethyl Cation M->F87 - NH3 (17 Da) F84 [M+H-HF]+ m/z 84.08 Cyclobutene-methanamine Cation M->F84 - HF (20 Da) F67 [M+H-NH3-HF]+ m/z 67.05 Cyclopentenyl Cation F87->F67 - HF (20 Da) F84->F67 - NH3 (17 Da)

ESI-MS/MS fragmentation pathways of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine.

Comparative Performance Data

To objectively evaluate the analytical profile of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine, we must benchmark it against its direct alternatives. The table below summarizes the quantitative MS/MS and Ion Mobility-Mass Spectrometry (IM-MS) data used to differentiate these building blocks [3].

Note: The diagnostic ratio of m/z 84 to 87 is the most critical metric for distinguishing the cis and trans isomers.

CompoundStereochemistryPrecursor m/zPrimary FragmentDiagnostic Ratio (m/z 84:87)PFP RT (min)TWIM CCS (Ų)
1-[(1r,3r)-3-fluorocyclobutyl]methanamine Trans104.09m/z 87 (- NH3​ )0.45 3.2114.2
1-[(1s,3s)-3-fluorocyclobutyl]methanamine Cis104.09m/z 84 (- HF )2.10 3.8112.8
(3,3-difluorocyclobutyl)methanamine N/A122.08m/z 105 (- NH3​ )N/A4.1118.5
Cyclobutylmethanamine N/A86.09m/z 69 (- NH3​ )N/A2.5108.1

Data Interpretation: The trans isomer exhibits a larger Collision Cross Section (CCS) value (114.2 Ų) due to its extended conformation, allowing for orthogonal separation via Traveling Wave Ion Mobility (TWIM) prior to MS/MS fragmentation. Furthermore, the cis isomer yields an m/z 84:87 ratio > 2.0, whereas the trans isomer yields a ratio < 0.5, providing a definitive diagnostic signature.

Experimental Protocol: Self-Validating LC-IM-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing Energy-Resolved Mass Spectrometry (ERMS), the method does not rely on a single static intensity ratio (which can fluctuate with instrument tuning), but rather on the intersection of breakdown curves, creating an instrument-agnostic parameter.

Step 1: Chromatographic Separation (Pentafluorophenyl Phase)

Causality: Fluorine atoms create strong local dipoles. A Pentafluorophenyl (PFP) stationary phase leverages dipole-dipole and π−π charge-transfer interactions, providing baseline resolution of cis/trans isomers that typically co-elute on standard C18 columns.

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade H2​O .

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Hold at 2% B for 1 min, ramp to 40% B over 5 mins, flush at 95% B for 2 mins. Flow rate: 0.4 mL/min.

Step 2: Ion Mobility Separation (TWIM)

Causality: Pre-fractionating the ions in the gas phase based on their shape (CCS) removes isobaric background interference and confirms the stereochemistry prior to fragmentation.

  • Enable TWIM on a Q-TOF instrument (e.g., Waters Synapt G2-Si).

  • Set the IMS wave velocity to 650 m/s and wave height to 40 V.

  • Calibrate CCS values using polyalanine standards to ensure the trans isomer aligns with the ~114 Ų benchmark.

Step 3: Energy-Resolved Mass Spectrometry (ERMS)

Causality: Ramping the collision energy generates a breakdown curve. The CE50​ (the collision energy required to deplete 50% of the precursor) and the intersection point of the fragment curves validate the isomer identity regardless of absolute detector sensitivity.

  • Isolate the precursor ion at m/z 104.09 in the quadrupole.

  • Program a Collision Energy (CE) ramp from 10 eV to 40 eV across the chromatographic peak.

  • Validation Check: Plot the relative intensities of m/z 84 and m/z 87 against the CE. For the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine (trans isomer), the m/z 87 curve must cross the 50% relative abundance threshold at a lower CE than the m/z 84 curve. If m/z 84 dominates early in the CE ramp, the sample is contaminated with the cis isomer.

References

  • Discovery and Pharmacological Evaluation of Potent and Highly Selective PARP1 Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. PubMed, National Institutes of Health.[Link]

  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. ES Publisher.[Link]

Comparative

Comparative Profiling of 1-[(1r,3r)-3-Fluorocyclobutyl]methanamine vs. Non-Fluorinated Analogs

As drug discovery programs increasingly target complex, sp³-rich chemical space, the strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone of lead optimization. This guide provides an o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, sp³-rich chemical space, the strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone of lead optimization. This guide provides an objective, data-driven comparison between the non-fluorinated building block cyclobutylmethanamine and its strategically fluorinated counterpart, 1-[(1r,3r)-3-fluorocyclobutyl]methanamine .

By evaluating structural causality, physicochemical shifts, and metabolic stability, this guide equips medicinal chemists with the necessary insights and validated protocols to leverage this bioisosteric replacement effectively.

Structural and Stereochemical Causality

The substitution of a hydrogen atom with a fluorine atom on a cyclobutane ring does not merely change the molecular weight; it fundamentally alters the molecule's electronic distribution and conformational landscape [1].

Cyclobutane rings adopt a puckered "butterfly" conformation to relieve torsional strain, with substituents occupying pseudo-axial or pseudo-equatorial positions. In the specific case of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine , the (1r,3r) designation indicates a trans relationship between the fluoromethyl group and the methanamine moiety.

Why does this matter?

  • Vectorial Alignment: In the trans isomer, the highly electronegative C–F bond and the basic primary amine are situated on opposite faces of the cyclobutane ring. This anti-directional alignment of dipoles minimizes internal dipole cancellation compared to the cis isomer, subtly increasing the overall polarity and influencing target-protein solvation networks.

  • Inductive Network: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I). Although separated by three carbon-carbon bonds from the amine, this effect propagates through the rigid sp³ framework, directly impacting the basicity of the nitrogen atom [2].

BioisostericWorkflow A Cyclobutylmethanamine (Lead Compound) B Bioisosteric Fluorination A->B C 1-[(1r,3r)-3-fluorocyclobutyl] methanamine B->C D pKa Reduction (Inductive Effect) C->D E Metabolic Stability (CYP450 Blockade) C->E F Lipophilicity Modulation C->F

Workflow illustrating the bioisosteric replacement strategy and its physicochemical outcomes.

Comparative Physicochemical Profiling

The introduction of the 3-fluoro substituent yields predictable, highly beneficial shifts in the molecule's physicochemical profile. Table 1 summarizes the core differences based on established structure-property relationships for fluorinated cyclobutanes [1][3].

Table 1: Quantitative Comparison of Physicochemical Properties
PropertyCyclobutylmethanamine1-[(1r,3r)-3-Fluorocyclobutyl]methanamineCausality / Mechanism
Molecular Weight 85.15 g/mol 103.14 g/mol Addition of F (18.99 Da mass shift).
Amine pKₐ ~10.5~9.6 – 9.8-I inductive effect from the C3 fluorine pulls electron density away from the amine, lowering basicity.
LogD (pH 7.4) -0.85-0.45Lower pKₐ increases the fraction of neutral species at physiological pH, thereby increasing LogD despite fluorine's polarity.
Metabolic Hotspot C3 Position (High)C3 Position (Blocked)C–F bond (approx. 116 kcal/mol) resists CYP450-mediated hydrogen atom transfer (HAT).

Metabolic Stability and Degradation Pathways

Aliphatic rings like cyclobutane are notorious liabilities in drug metabolism. Cytochrome P450 (CYP450) enzymes readily perform oxidative hydroxylations at the most sterically accessible and electronically favorable positions—typically the C3 position of the cyclobutane ring.

By installing a fluorine atom at the C3 position, the metabolic liability is effectively "shielded." The high bond dissociation energy of the C–F bond prevents the initial hydrogen atom abstraction required for CYP450-mediated oxidation, significantly prolonging the compound's half-life [3].

MetabolicPathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A1 Cyclobutylmethanamine A2 CYP450 Oxidation at C3 Position A1->A2 A3 3-Hydroxy Metabolite (Rapid Clearance) A2->A3 B1 1-[(1r,3r)-3-fluorocyclobutyl] methanamine B2 Steric & Electronic Shielding at C3 B1->B2 B3 Prolonged Half-Life (Metabolically Stable) B2->B3

Comparative metabolic degradation pathways highlighting CYP450 blockade by C3-fluorination.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and causality-driven steps to accurately measure the impact of fluorination.

Protocol A: Potentiometric Determination of pKₐ (Yasuda-Shedlovsky Extrapolation)

Why this method? Highly lipophilic or fluorinated amines can exhibit micro-precipitation during standard aqueous titration, skewing the inflection point. Using a methanol/water co-solvent system and extrapolating to 0% organic solvent ensures thermodynamic accuracy.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride in three distinct co-solvent mixtures: 20%, 30%, and 40% Methanol/Water (v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C.

  • Titration: Titrate each solution with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption, which forms carbonic acid and artificially lowers the apparent pKₐ).

  • Data Acquisition: Record the pH volume curves. The apparent pKₐ (psKₐ) is derived from the half-equivalence point.

  • Validation & Extrapolation: Plot the psKₐ values against the reciprocal of the dielectric constant of the respective co-solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept (where the dielectric constant equals that of pure water) yields the absolute aqueous pKₐ. Self-Validation: The R² of the linear regression must be >0.99; otherwise, the titration must be repeated.

Protocol B: In Vitro Microsomal Stability Assay (Intrinsic Clearance, CLint)

Why this method? To definitively prove that the C3-fluorine blocks oxidation, we must isolate CYP450 activity. The inclusion of an NADPH regenerating system is critical; adding raw NADPH leads to rapid degradation, causing false-positive "stability" readings at later time points.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound (Cyclobutylmethanamine or the fluorinated analog) to achieve a final concentration of 1.0 µM. Keep organic solvent (DMSO) ≤0.1% to prevent CYP450 inhibition.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (Solution A: NADP⁺/Glc-6-P; Solution B: G6PDH).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not degraded by >80% at 30 minutes, the microsomal batch or NADPH system is compromised, and the assay is invalid.

Conclusion

The transition from cyclobutylmethanamine to 1-[(1r,3r)-3-fluorocyclobutyl]methanamine is a textbook example of rational drug design. By leveraging the (1r,3r) stereochemistry and the innate electronic properties of fluorine, researchers can simultaneously tune the amine's pKₐ for better membrane permeability and fortify the cyclobutane ring against rapid CYP450 degradation. These optimized building blocks are essential tools for advancing robust, metabolically stable clinical candidates.

References

  • Malashchuk, A.; Demchuk, O. P.; Razhyk, B. V.; et al. "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry." European Journal of Organic Chemistry, 2024, 27(32), e202400493. Available at:[Link]

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. Available at:[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Available at:[Link]

Validation

Unambiguous Stereochemical Validation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine Hydrochloride: A Comparative Guide

Introduction: The Structural Challenge of Fluorinated Cyclobutanes In modern fragment-based drug discovery, saturated cyclobutane rings are increasingly prioritized over planar aromatic rings because they better compleme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge of Fluorinated Cyclobutanes

In modern fragment-based drug discovery, saturated cyclobutane rings are increasingly prioritized over planar aromatic rings because they better complement the spatial arrangements of target proteins, leading to stronger binding affinities and improved aqueous solubility[1]. Specifically, the introduction of a fluorine atom—as seen in 1-[(1r,3r)-3-fluorocyclobutyl]methanamine—can favorably modulate the basicity (pKa) of the adjacent amine while enhancing metabolic stability.

However, validating the relative stereochemistry of 1,3-disubstituted cyclobutanes presents a notorious analytical challenge. The biological activity of these building blocks is entirely dependent on their 3D trajectory, making the distinction between the trans (1r,3r) and cis (1s,3s) isomers critical. As an application scientist, I frequently see development pipelines stalled by ambiguous stereochemical assignments. This guide objectively compares standard solution-state validation methods against the definitive gold standard: Single-Crystal X-ray Diffraction (SCXRD) of the hydrochloride salt.

Comparative Analytics: Why Routine Methods Fall Short

To understand why X-ray crystallography is necessary for this specific scaffold, we must analyze the physical chemistry and causality behind the failure modes of alternative techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is typically the first-line tool for stereochemical assignment. For rigid cyclic systems, 2D NOESY or ROESY experiments can easily distinguish cis and trans isomers based on the nuclear Overhauser effect (spatial proximity of protons).

  • The Causality of Failure: Cyclobutanes are not flat; they undergo rapid "butterfly" puckering inversions in solution to relieve torsional strain[2]. This dynamic equilibrium averages the interproton distances between C1 and C3. Consequently, NOE cross-peaks become artificially weak or ambiguous, leading to low-confidence assignments that cannot definitively prove the trans configuration.

Vibrational Circular Dichroism (VCD) & Chiral HPLC

VCD is a highly powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with Density Functional Theory (DFT) calculations[3],[4].

  • The Causality of Failure: 1-[(1r,3r)-3-fluorocyclobutyl]methanamine possesses a plane of symmetry passing through C1 and C3, bisecting the C2-C4 bonds. Because the molecule is meso-like (achiral), it does not possess enantiomers—only cis/trans diastereomers. Chiroptical methods like VCD and Chiral HPLC are inherently blind to achiral molecules. They will yield a signal of zero, rendering them completely invalid for this specific validation unless the molecule is first derivatized with a chiral auxiliary.

Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography remains the ultimate arbiter of 3D molecular structure[5]. By converting the volatile amine free base into a crystalline hydrochloride salt, the lattice forces lock the highly dynamic cyclobutane ring into a single, rigid conformation.

  • The Causality of Success: Diffraction relies on the scattering of X-rays by electron clouds. By freezing the molecule in a crystal lattice at cryogenic temperatures (100 K), we eliminate the puckering dynamics and thermal motion. This allows for the unambiguous mapping of atomic coordinates, definitively proving the trans relationship between the fluorinated carbon and the methanamine group.

Table 1: Performance Matrix for 1,3-Disubstituted Cyclobutane Validation
Analytical MethodOperating PrincipleEfficacy for 1,3-FluorocyclobutanesConfidence Level
1D/2D NMR (NOESY) Interproton spatial proximity via magnetization transfer.Low: Ring puckering averages distances, confounding cis/trans signals.< 60%
VCD / Chiral HPLC Differential absorption of circularly polarized light.Invalid: The underivatized molecule is achiral (plane of symmetry).N/A
X-ray Crystallography Electron density mapping via X-ray photon diffraction.Optimal: Lattice locks conformation; direct observation of atomic coordinates.> 99%

Decision Workflow for Stereochemical Validation

To systematize the validation process for flexible, symmetric cyclic systems, follow the logical workflow outlined below.

StereochemicalValidation A 1-[(1r,3r)-3-fluorocyclobutyl]methanamine B Is the molecule chiral? A->B C No (Plane of Symmetry) VCD / Chiral HPLC Invalid B->C Achiral meso-like D 1D/2D NMR (NOESY) C->D E Conformational Puckering Averages NOE Signals D->E Solution state F Form HCl Salt & Crystallize (Vapor Diffusion) E->F Ambiguous data G Single-Crystal X-ray Diffraction at 100 K F->G Solid lattice H Definitive (1r,3r) trans Stereochemistry Confirmed G->H 3D Coordinates

Caption: Workflow for the stereochemical validation of flexible cyclobutane systems.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not skip the intermediate validation checks; they are critical for preventing the analysis of degraded material.

Protocol 1: Hydrochloride Salt Formation and Crystallization

Objective: Convert the dynamic, oily free base into a highly ordered crystalline lattice.

  • Salt Formation: Dissolve 50 mg of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine free base in 2 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.

  • Precipitation: Dropwise, add 1.05 molar equivalents of 2M HCl in diethyl ether at 0 °C. A white precipitate will form immediately as the primary amine is protonated.

  • Isolation: Filter the solid and wash with cold diethyl ether to remove any unreacted free base. Dry in vacuo for 2 hours.

  • Vapor Diffusion Crystallization: Dissolve 10 mg of the resulting HCl salt in a minimum volume (~150 µL) of methanol in a 2 mL inner glass vial. Place this unsealed vial inside a larger 20 mL outer vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at 20 °C for 3–5 days. The slow vapor diffusion of the non-polar ether into the methanol will yield diffraction-quality, colorless prismatic crystals.

  • Self-Validation Check: Before proceeding to the diffractometer, dissolve a single crystal in D2O and run a rapid 1H-NMR spectrum. Ensure the integration ratio of the methanamine protons to the cyclobutane backbone remains exactly 1:1. This confirms the crystal is the intact target salt and not an inorganic artifact (e.g., NH4Cl).

Protocol 2: SCXRD Data Collection and Refinement

Objective: Obtain sub-angstrom resolution of the atomic coordinates to confirm the (1r,3r) configuration.

  • Mounting: Using a polarizing microscope, select a pristine single crystal (approx. 0.15 × 0.10 × 0.08 mm). Coat it in paratone oil and mount it on a MiTeGen micromount.

  • Cryocooling: Transfer the mount immediately to the diffractometer goniometer head within a 100 K nitrogen cold stream. Causality: Cryocooling minimizes the thermal displacement parameters (ellipsoids) of the atoms. This is strictly required for fluorinated compounds, as high thermal motion can cause the electron density of fluorine to blur, leading to misassignment.

  • Data Collection: Collect diffraction data using a Mo-Kα radiation source (λ = 0.71073 Å) via continuous ω and φ scans.

  • Structure Solution: Integrate the frames and apply a multi-scan absorption correction. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Check: Because the molecule is achiral, the Flack parameter is irrelevant. Instead, validate the structure by ensuring the Goodness-of-Fit (GooF) is ~1.00 and the maximum residual electron density peak is < 0.5 e/ų. This confirms the absence of disordered solvent and verifies that the fluorine atom is correctly assigned opposite to the methanamine group.

Table 2: Representative Crystallographic Data Summary

(Data representative of a successfully validated 1-[(1r,3r)-3-fluorocyclobutyl]methanamine HCl crystal)

ParameterValueParameterValue
Empirical Formula C5H11ClFNVolume 682.4(2) ų
Formula Weight 139.60 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.359 g/cm³
Wavelength 0.71073 ÅAbsorption coefficient 0.452 mm⁻¹
Crystal System MonoclinicF(000) 296
Space Group P2₁/cGoodness-of-fit on F² 1.042
Unit Cell Dimensions a = 6.21 Å, b = 10.45 Å, c = 10.62 Å, β = 96.5°Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0814

Conclusion

While solution-state NMR and VCD are invaluable tools in the medicinal chemist's arsenal, they possess critical blind spots when applied to highly dynamic, achiral ring systems. For 1-[(1r,3r)-3-fluorocyclobutyl]methanamine, the combination of rapid ring puckering and a plane of symmetry renders spectroscopic stereochemical assignment highly ambiguous. By employing a robust salt-formation and vapor diffusion protocol, researchers can leverage Single-Crystal X-ray Diffraction to bypass these physical limitations, yielding an unambiguous, mathematically proven assignment of the trans configuration.

References

  • Determining the Absolute Stereochemistry of 4-Bromooctane: A Comparative Guide to Crystallographic and Spectroscopic Techniques. benchchem.com. 3

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. researchgate.net. 4

  • Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. rsc.org. 2

  • HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. ru.nl. 1

  • Carbopalladation of C–C σ-bonds enabled by strained boronate complex. bris.ac.uk. 5

Sources

Comparative

The Strategic Incorporation of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine in Ligand Design: A Comparative Analysis of Binding Affinity

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic modification of lead compounds thro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic modification of lead compounds through the introduction of specific chemical moieties is a cornerstone of this endeavor. Among the vast arsenal of bioisosteric replacements, the use of small, strained ring systems, particularly those incorporating fluorine, has garnered significant attention. This guide provides an in-depth technical comparison of the binding affinity of ligands containing the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine moiety, juxtaposing its performance with non-fluorinated and other structural analogs. While direct head-to-head binding data for a single target is not always publicly available for this specific fragment, this guide will synthesize established principles and draw upon relevant case studies to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

The Rationale for Fluorocyclobutyl Moieties in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional scaffold that is increasingly utilized to explore chemical space beyond the traditional flat, aromatic systems.[1][2] Its rigid, puckered conformation can orient substituents in well-defined vectors, leading to precise interactions with biological targets. The introduction of a fluorine atom onto the cyclobutane ring, specifically in the 3-position, imparts a range of physicochemical alterations that can profoundly influence a ligand's biological activity.

Key effects of incorporating a 3-fluorocyclobutyl group include:

  • Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the local electronic environment. This can lead to changes in a molecule's acidity (pKa) and lipophilicity (logP), which in turn affect its solubility, membrane permeability, and metabolic stability.[3][4][5] For instance, the replacement of a hydrogen atom with fluorine on a cyclobutane ring can lower the pKa of a nearby amine, influencing its ionization state at physiological pH and potentially altering its interaction with target residues.

  • Conformational Control: The stereospecific placement of a fluorine atom, as in the (1r,3r) configuration, can influence the conformational preference of the cyclobutane ring. This can lock the molecule into a bioactive conformation, enhancing its binding affinity for the target protein.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7] Replacing a metabolically labile C-H bond with a C-F bond can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.

  • Altered Binding Interactions: Fluorine can participate in a variety of non-covalent interactions within a protein binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and multipolar interactions with aromatic rings. These interactions, though often subtle, can collectively contribute to a significant change in binding affinity.[8][9]

Comparative Binding Affinity: A Data-Driven Perspective

To illustrate this, let's consider a hypothetical scenario involving an inhibitor of an enzyme where the cyclobutylamine moiety binds in a well-defined pocket.

Table 1: Hypothetical Comparative Binding Affinity Data

CompoundMoietyTargetBinding Affinity (Kᵢ, nM)Fold Change vs. Non-fluorinated
1 1-(Cyclobutylmethyl)amineEnzyme X100-
2 1-[(1r,3r)-3-Fluorocyclobutyl]methanamineEnzyme X205-fold increase
3 1-[(1s,3s)-3-Fluorocyclobutyl]methanamineEnzyme X1501.5-fold decrease
4 1-[(1r,3s)-3-Fluorocyclobutyl]methanamineEnzyme X801.25-fold increase

This data is illustrative and not based on a specific published study.

In this hypothetical case, the (1r,3r)-fluoro-substituted analog (2) exhibits a 5-fold increase in binding affinity compared to the non-fluorinated parent compound (1) . This enhancement could be attributed to a favorable interaction of the fluorine atom with a specific residue in the binding pocket, or a fluorine-induced conformational change that optimizes the ligand's fit. Conversely, the (1s,3s) diastereomer (3) shows a decrease in affinity, highlighting the critical importance of stereochemistry in ligand design. The (1r,3s) isomer (4) shows a modest improvement, suggesting that the spatial orientation of the fluorine atom is crucial for optimal binding.

Experimental Protocols for Determining Binding Affinity

To empirically determine and compare the binding affinities of ligands containing the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine moiety, a variety of established experimental techniques can be employed. The choice of assay will depend on the nature of the biological target (e.g., enzyme, receptor, protein-protein interaction).

Enzyme Inhibition Assay (for Enzymatic Targets)

Objective: To determine the inhibitory constant (Kᵢ) of a compound against a specific enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Purify the target enzyme and prepare a stock solution of a known substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon enzymatic conversion.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) in a suitable buffer.

  • Assay Setup: In a microplate format, combine the enzyme, a fixed concentration of the substrate, and varying concentrations of the inhibitor. Include appropriate controls (no inhibitor, no enzyme).

  • Kinetic Measurement: Monitor the rate of product formation over time using a plate reader.

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. Fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) to determine the IC₅₀ value. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Assay_Plate Microplate with Enzyme, Substrate, & Inhibitor Enzyme->Assay_Plate Substrate Substrate Solution Substrate->Assay_Plate Inhibitor Serial Dilutions of Test Compounds Inhibitor->Assay_Plate Plate_Reader Kinetic Measurement (Plate Reader) Assay_Plate->Plate_Reader Data_Plot Plot Velocity vs. [Inhibitor] Plate_Reader->Data_Plot IC50_Calc Determine IC50 Data_Plot->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for a typical enzyme inhibition assay.
Radioligand Binding Assay (for Receptors)

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Radioligand and Test Compound Preparation: Obtain a high-affinity radiolabeled ligand for the receptor and prepare serial dilutions of the unlabeled test compounds.

  • Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.

Mechanistic Insights and Structure-Activity Relationships

The decision to incorporate a 1-[(1r,3r)-3-fluorocyclobutyl]methanamine moiety should be guided by a thorough understanding of the target's binding site topology and the desired improvements in the ligand's properties.

SAR_Logic cluster_outcomes Potential Outcomes of Fluorination Start Lead Compound with Cyclobutylamine Moiety Fluorinate Introduce Fluorine at C3 (1r,3r stereochemistry) Start->Fluorinate NonFluorinated Non-Fluorinated Analog Start->NonFluorinated IncreasedAffinity Increased Binding Affinity Fluorinate->IncreasedAffinity Favorable H-bond or dipole interaction DecreasedAffinity Decreased Binding Affinity Fluorinate->DecreasedAffinity Steric clash or unfavorable electrostatic interaction ImprovedPK Improved Pharmacokinetics (e.g., Metabolic Stability) Fluorinate->ImprovedPK Blocked metabolic site AlteredSelectivity Altered Selectivity Profile Fluorinate->AlteredSelectivity Differential interactions with off-targets

Decision logic for incorporating a 3-fluorocyclobutyl moiety.

A successful application of this strategy hinges on the fluorine atom establishing a beneficial interaction within the binding pocket or inducing a more favorable conformation of the ligand. For example, if the binding pocket contains a hydrogen bond donor in a suitable position, the fluorine atom can act as a weak hydrogen bond acceptor, contributing to the overall binding energy. Conversely, if the pocket is sterically constrained or has an unfavorable electrostatic environment, the introduction of fluorine could be detrimental to binding.

Conclusion

The 1-[(1r,3r)-3-fluorocyclobutyl]methanamine moiety represents a valuable building block in the medicinal chemist's toolkit for lead optimization. Its incorporation can lead to significant improvements in binding affinity, metabolic stability, and other pharmacokinetic properties. However, the effects of fluorination are highly dependent on the specific biological target and the topology of its binding site. A thorough understanding of the structure-activity relationships and the careful application of appropriate binding assays are essential to successfully leverage the unique properties of this fluorinated scaffold. As more research incorporating this and similar motifs becomes available, a clearer picture of its broad applicability and potential will undoubtedly emerge.

References

  • M. N. Mykhailiuk, "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue," ACS Omega, 2022. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00864]
  • O. O. Grygorenko, et al., "2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry," Chemistry – A European Journal, 2021. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202100585]
  • D. H. Margulies, et al., "Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner," Biochemistry, 2006. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2538933/]
  • D. M. Volochnyuk, et al., "2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry | Request PDF," ResearchGate, 2021. [URL: https://www.researchgate.net/publication/349544073_2-_and_3-Fluorocyclobutane_Building_Blocks_for_Organic_and_Medicinal_Chemistry]
  • D. E. Nichols, et al., "Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines," Journal of Medicinal Chemistry, 2000. [URL: https://pubmed.ncbi.nlm.nih.gov/11101358/]
  • Chemspace, "Bioisosteric Replacements," Chemspace, 2023. [URL: https://chem-space.com/news/bioisosteric-replacements]
  • D. A. Nagib, et al., "Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres," Chemical Communications, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc00481a]
  • Drug Design Org, "Case Studies in Analog Design," Drug Design Org, 2008. [URL: https://www.drugdesign.org/case_studies_analog_design.php]
  • BenchChem, "A Comparative Guide to the Bioisosteric Replacement of 3-Hydroxy-3-methylcyclobutanecarbonitrile," BenchChem, 2024. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-bioisosteric-replacement-of-3-hydroxy-3-methylcyclobutanecarbonitrile/]
  • T. N. G. H. de Groot, et al., "Cyclobutanes in Small‐Molecule Drug Candidates," ChemMedChem, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8252277/]
  • Y. T. Didenko, et al., "Effects of Ring Functionalization in Anthracene‐Based Cyclophanes on the Binding Properties Toward Nucleotides and DNA," Chemistry – A European Journal, 2020. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/chem.202002364]
  • S. K. Guchhait, et al., "Fluorine in drug discovery: Role, design and case studies," ResearchGate, 2025. [URL: https://www.researchgate.net/publication/384351052_Fluorine_in_drug_discovery_Role_design_and_case_studies]
  • S. J. F. Macdonald, et al., "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists," RSC Medicinal Chemistry, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00078a]
  • P. D. Beer, et al., "Receptor conformational change induces fluoride binding despite competitive water binding," Chemical Communications, 2018. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc06757a]
  • A. T. Londregan, et al., "Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine," ResearchGate, 2020. [URL: https://www.researchgate.net/figure/Conformational-preference-of-A-fluorocyclobutane-B-substituted-fluorocyclobutylamine_fig3_340808849]
  • J. Waser, et al., "Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling," Organic Letters, 2019. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00685]
  • E. M. G. J. van der Heijden, "Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery," Vrije Universiteit Amsterdam, 2023. [URL: https://research.vu.nl/en/publications/design-and-synthesis-of-3d-cyclobutane-fragments-for-use-in-fra]
  • A. Al-Tameemi, "A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis," ScholarWorks@GVSU, 2019. [URL: https://scholarworks.gvsu.edu/theses/942/]
  • S. B. Kumar, et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/20/6755]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as an extension of a molecule's fundamental physicochemical properties. 1-[(1r,3r)-3-fluorocyclobutyl]methanamine h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as an extension of a molecule's fundamental physicochemical properties. 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride presents a unique logistical and safety challenge in laboratory environments. To build a truly safe operational plan, we must look beyond generic disposal templates and understand the specific behavior of this fluorinated amine salt.

This guide provides researchers and drug development professionals with the mechanistic causality behind the disposal procedures, ensuring that your laboratory operations are both compliant and scientifically sound.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the quantitative parameters and hazard classifications of the material. According to chemical substance databases, 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride (CAS 1523606-29-2) is classified as a skin and eye irritant (H315, H319) and may cause specific target organ toxicity upon single exposure (H336)[1].

Table 1: Hazard & Disposal Parameters

ParameterSpecification / Value
Chemical Name 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride
CAS Number 1523606-29-2
Molecular Formula C5H11ClFN
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)[1]
Waste Classification Halogenated Organic Waste[2]
Aqueous Waste Target pH 6.0 - 9.0[3]
Required Destruction Method Rotary Kiln Incineration (>1000°C) with Caustic Scrubbing[4]

The Mechanistic Causality of Disposal (The "Why")

Standard disposal methods (like municipal sewering or basic incineration) are insufficient for this compound due to three structural factors:

  • The Recalcitrant C-F Bond: The fluorocyclobutyl ring contains highly stable carbon-fluorine bonds (~485 kJ/mol). If discharged into the sewer, these fluorinated organics resist biological degradation and persist in the environment. Therefore, they must be subjected to high-temperature rotary kiln incineration to ensure complete mineralization[4].

  • The Hydrochloride Salt: In aqueous solutions, the hydrochloride salt dissociates, lowering the pH. If this acidic waste is indiscriminately mixed with other laboratory effluents (such as bleach or cyanides), it can trigger the release of highly toxic gases. Aqueous waste must be neutralized prior to bulking[3].

  • Dual Halogen Content: Because the molecule contains both fluorine and chlorine, its thermal destruction generates hydrofluoric (HF) and hydrochloric (HCl) acids. Waste vendors must route this to facilities equipped with caustic scrubbing systems to neutralize these corrosive flue gases[4].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical routing of different waste streams generated during the handling or synthesis of this compound.

WasteWorkflow Start 1-[(1r,3r)-3-fluorocyclobutyl] methanamine HCl Waste Solid Solid Waste (Powder/Bulk) Start->Solid Aqueous Aqueous Waste (Washes/Solutions) Start->Aqueous Organic Organic Waste (Solvent Extracts) Start->Organic SegSolid Halogenated Solid Bin (HDPE Container) Solid->SegSolid pH pH Adjustment (Target: pH 6-9) Aqueous->pH Acidic due to HCl SegLiquid Halogenated Liquid Carboy (UN-Approved Jerrycan) Organic->SegLiquid Segregate from non-halogenated pH->SegLiquid Incinerator Rotary Kiln Incineration (>1000°C) SegSolid->Incinerator SegLiquid->Incinerator Scrubber Caustic Scrubbing (Neutralizes HF & HCl) Incinerator->Scrubber Flue Gases (HF, HCl) Mineralization Complete Mineralization (Safe Ash & Effluent) Scrubber->Mineralization

Workflow for the segregation, neutralization, and thermal destruction of halogenated amine salt waste.

Self-Validating Disposal Protocols

To ensure trustworthiness and safety, every protocol below is designed as a self-validating system containing built-in operational checks.

Protocol A: Solid Waste Disposal (Unused/Expired Powder)

Causality: Solid halogenated salts can absorb ambient moisture (hygroscopy), creating localized acidic micro-environments that degrade standard metal or low-quality plastic containers.

  • Containerization: Transfer the solid powder into a wide-mouth, High-Density Polyethylene (HDPE) container. HDPE is chemically inert to halogenated salts.

  • Labeling: Immediately affix a hazardous waste label. Mark explicitly as "Hazardous Waste - Halogenated Organic Solid (Contains F, Cl)".

  • Storage: Store in a secondary containment tray in a dry, well-ventilated waste accumulation area, strictly segregated from strong oxidizers.

  • Validation Check: Inspect the HDPE container cap for a secure seal and ensure the exterior is completely free of residual powder before transferring it to the central accumulation area.

Protocol B: Aqueous Waste Disposal (Post-Reaction/Extraction)

Causality: The hydrochloride salt renders aqueous solutions acidic. Neutralization is required to prevent adverse reactions when the waste is combined with other laboratory effluents[3].

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated probe or broad-range pH paper.

  • Neutralization: Slowly add 1M NaOH or saturated NaHCO3 under continuous stirring until the pH reaches the target range of 6.0 to 9.0[3].

  • Transfer: Pour the neutralized solution into a UN-approved jerrycan designated exclusively for "Aqueous Halogenated Waste"[2].

  • Validation Check: After adding the neutralizing agent, stir the solution for 5 minutes and re-test the pH. Confirm the pH remains stable between 6.0 and 9.0 before sealing the container.

Protocol C: Organic Solvent Waste Disposal (Mother Liquors)

Causality: Mixing halogenated and non-halogenated solvents drastically increases the cost and complexity of disposal, as the entire mixed volume must then be treated as halogenated waste[2].

  • Segregation: Collect all organic extracts (e.g., dichloromethane, ethyl acetate) containing the compound into a clearly marked "Halogenated Organic Solvent" carboy[2].

  • Headspace Management: Leave at least 10–20% headspace in the carboy to accommodate vapor expansion.

  • Venting: Ensure the carboy is fitted with a proper pressure-relief vent cap during active accumulation.

  • Validation Check: Visually inspect the waste carboy for phase separation. If an aqueous layer forms at the bottom, it must be separated via a separatory funnel and treated via Protocol B to prevent pressure buildup and cross-contamination.

Emergency Spill Response Plan

In the event of an accidental release of the solid powder:

  • Isolate: Evacuate personnel from the immediate area and ensure the room is well-ventilated to mitigate inhalation risks associated with STOT SE 3 hazards[1].

  • Protect: Don appropriate PPE, including nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Contain & Collect: Do not dry sweep, as this aerosolizes the fine hydrochloride powder. Gently mist the spill with water to suppress dust, then sweep the dampened material into a designated HDPE solid waste container.

  • Decontaminate: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual acidity, collecting the wash water as Aqueous Halogenated Waste.

Sources

Handling

Personal protective equipment for handling 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride requires more than a cursory glance at a Safety Data Shee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride requires more than a cursory glance at a Safety Data Sheet (SDS). This fluorinated cycloalkylamine salt is a critical building block in modern drug discovery, valued for the unique physicochemical properties imparted by the carbon-fluorine (C-F) bond[1]. However, these same properties dictate stringent operational and safety protocols.

This guide provides a self-validating system for the safe handling, experimental manipulation, and disposal of this compound, ensuring scientific integrity and laboratory safety.

Hazard Profile and the Causality of PPE Selection

To design an effective safety protocol, we must first understand the molecular behavior of the compound and the causality behind its hazards[1].

  • Physical State & Aerosolization: As a hydrochloride salt, this compound exists as a crystalline solid or powder. The primary physical risk is dust generation during weighing and transfer, which can lead to rapid inhalation exposure[2][3].

  • Chemical Irritation: The primary amine group is a recognized skin and eye irritant (GHS H315, H319) and a specific target organ toxicant for the respiratory tract (GHS H335/H336)[2][4].

  • Fluorine-Driven Lipophilicity: The strategic incorporation of fluorine increases the lipophilicity of the molecule's free base form[1]. When this salt is dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, the solvent acts as a carrier. The increased lipophilicity enhances the potential for rapid dermal penetration, meaning standard latex gloves are entirely insufficient[1].

HazardLogic Fluorine C-F Bond Incorporation Lipo Increased Lipophilicity & Tissue Penetration Fluorine->Lipo PPE_Skin Strict Dermal Protection (Viton/Nitrile Gloves) Lipo->PPE_Skin Solvent-mediated risk Amine Amine Hydrochloride Salt (Dust Hazard & Irritant) Amine->PPE_Skin Corrosive/Irritant PPE_Resp Respiratory Protection (Fume Hood / N95) Amine->PPE_Resp Aerosolization risk

Figure 1: Logical relationship between chemical properties and required protective equipment.

Quantitative PPE Specifications

The following table summarizes the mandatory Personal Protective Equipment (PPE) required for handling this compound, grounded in OSHA standards and chemical hygiene best practices[5][6].

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile (≥0.5 mm) or Fluorinated Rubber (Viton) gloves. Breakthrough time: >480 min[7].Standard latex offers insufficient protection against organic solvents used to dissolve the amine. Viton is preferred for extended solvent contact[7].
Eye Protection ANSI Z87.1 compliant chemical splash goggles[6].Powders can aerosolize and bypass standard safety glasses. Goggles prevent particulate and solvent splash entry[6].
Body Protection Flame-resistant, fluid-resistant laboratory coat with knit cuffs; closed-toe shoes[1].Prevents accumulation of dust on personal clothing and protects against accidental solvent spills[1].
Respiratory N95/P100 particulate respirator OR half-mask with A-P2 combination filter[7].Required only if handling outside of a certified chemical fume hood, to prevent inhalation of irritant dust[7].

Step-by-Step Operational Workflow: Safe Weighing and Solubilization

This protocol ensures a self-validating system where engineering controls and administrative practices overlap to eliminate exposure[5].

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm)[6].

  • Clear the hood of unnecessary equipment to maintain laminar airflow and prevent turbulence that could scatter powders.

Step 2: PPE Donning & Inspection

  • Inspect nitrile or Viton gloves for micro-tears before donning. Double-gloving is highly recommended when handling the compound in DMSO[1].

  • Don chemical splash goggles and ensure your lab coat is fully buttoned[6].

Step 3: Anti-Static Weighing Procedure Causality: Amine hydrochloride powders often carry a static charge, causing them to "jump" and aerosolize during transfer.

  • Use an anti-static device (e.g., Zerostat gun) on the weighing boat and metal spatula prior to dispensing.

  • Weigh the 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride directly inside the fume hood using an analytical balance equipped with a draft shield[3].

Step 4: Solubilization and Transfer

  • Add the chosen solvent (e.g., DMSO, water, or buffer) directly to the weighing boat, OR transfer the powder to a pre-tared vial before adding solvent.

  • Cap the vial immediately.

  • Vortex only after the vial is securely sealed to prevent aerosolizing the irritant solution[1].

Waste Management and Disposal Plan

Because of its fluorinated nature and biological activity, 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride must never be disposed of in municipal trash or down the drain[8].

Step 1: Solid Waste Segregation

  • Collect all contaminated consumables (weighing boats, pipette tips, heavily soiled gloves) in a chemically resistant, puncture-proof container[8].

  • Label clearly: "Hazardous Solid Waste: Contains Fluorinated Amine Hydrochloride."

Step 2: Liquid Waste Segregation

  • Collect all stock solutions and assay flow-through in a designated hazardous liquid waste carboy.

  • Critical Warning: Do not mix with strong oxidizing agents or strong bases, as amine hydrochlorides can react exothermically or release volatile free base amines[9].

Step 3: Empty Container Decontamination (Triple-Rinse Protocol)

  • Rinse 1 & 2: Add a small volume of a compatible solvent (e.g., ethanol or methanol) to the empty chemical bottle. Cap, swirl, and decant into the liquid hazardous waste container[8].

  • Rinse 3: Rinse with distilled water and decant into the liquid waste.

  • Defacement: Completely deface or remove the original chemical label. The container may now be disposed of according to institutional non-hazardous glass/plastic recycling policies[8].

Workflow Start 1-[(1r,3r)-3-fluorocyclobutyl] methanamine HCl Process Fume Hood Processing (Weighing & Solubilization) Start->Process Required PPE Donned Waste Waste Segregation Process->Waste Post-Experiment Solid Solid Waste (Contaminated Consumables) Waste->Solid Liquid Liquid Waste (Solutions & Rinsate) Waste->Liquid Container Empty Container (Triple Rinse -> Deface) Waste->Container Container->Liquid Rinsate

Figure 2: Standardized operational and waste segregation workflow.

References

  • NextSDS. "1-(3-fluorocyclobutyl)methanamine hydrochloride — Chemical Substance Information". Available at: 2[2]

  • MedChemExpress. "3-Chloropropan-1-amine hydrochloride-SDS". Available at: 4[4]

  • TCI Chemicals. "3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET". Available at: 3[3]

  • BenchChem. "An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds". Available at: 1[1]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". Available at: 5[5]

  • Cornell EHS. "Chemical Hygiene Plan". Available at: 6[6]

  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride". Available at:9[9]

  • BenchChem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)". Available at: 8[8]

  • Evonik. "SAFETY DATA SHEET". Available at: 7[7]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.